Floridanine
Description
Properties
Molecular Formula |
C21H31NO9 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C21H31NO9/c1-12-10-21(28,13(2)23)19(27)30-16-7-9-22(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,23,28H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20-,21+/m1/s1 |
InChI Key |
MPJBVZKNLCGQHF-XAHVSKGQSA-N |
SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |
Isomeric SMILES |
C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)([C@@H](C)O)O |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Floridanine: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floridanine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites known for their significant biological activities and complex chemical structures. As an otonecine-type PA, this compound possesses a distinct structural framework that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies pertinent to its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source of this compound
The primary and documented natural source of this compound is the roots of Doronicum macrophyllum, a flowering plant belonging to the Asteraceae family.[1][2] This genus, commonly known as leopard's bane, is distributed across Europe and Southwest Asia.[3] Within D. macrophyllum, this compound co-occurs with other pyrrolizidine alkaloids, including otosenine (B231958) and doronine.[1][2]
While the presence of this compound has been confirmed in Doronicum macrophyllum, comprehensive quantitative data on its concentration in this plant species remains limited in currently available literature. Further quantitative analyses are necessary to establish the typical yield of this compound from its natural source.
Biosynthesis Pathway of this compound
The biosynthesis of this compound follows the general pathway established for pyrrolizidine alkaloids, which can be broadly divided into two main stages: the formation of the necine base and its subsequent esterification with a necic acid.
Formation of the Otonecine (B3428663) Base
The biosynthesis of the core otonecine structure of this compound begins with amino acids and proceeds through several key enzymatic steps.
-
Precursor Molecules: The initial building blocks for the pyrrolizidine nucleus are L-arginine or L-ornithine. These amino acids are converted to putrescine.
-
Homospermidine Synthesis: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, or from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , a key enzyme in this pathway.
-
Formation of the Pyrrolizidine Nucleus: Homospermidine undergoes oxidative deamination, cyclization, and reduction to form the initial pyrrolizidine ring system.
-
Conversion to Retronecine: The initial pyrrolizidine structure is further modified through hydroxylation and desaturation to yield retronecine, a common necine base precursor.
-
Formation of Otonecine: Retronecine serves as an efficient precursor for the biosynthesis of otonecine. This transformation involves further enzymatic modifications, including hydroxylation and methylation, to produce the characteristic otonecine structure.
Caption: Biosynthesis pathway of the otonecine base from primary metabolites.
Formation of the Necic Acid and Esterification
The second stage of this compound biosynthesis involves the formation of a specific necic acid and its esterification to the otonecine base.
-
Necic Acid Precursors: The necic acid portion of many pyrrolizidine alkaloids is derived from branched-chain amino acids, most commonly L-isoleucine.
-
Esterification: The final step in the biosynthesis of this compound is the esterification of the otonecine base with the specific necic acid. This reaction is catalyzed by an acyltransferase enzyme, which links the two moieties to form the final this compound molecule. The exact identity of the acyltransferase involved in this compound biosynthesis has not yet been fully characterized.
Caption: Final esterification step in the biosynthesis of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the accessible scientific literature regarding the concentration of this compound in its natural source, Doronicum macrophyllum. The table below is provided as a template for future research findings.
| Alkaloid | Plant Source | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| This compound | Doronicum macrophyllum | Roots | Data not available | Data not available | |
| Otosenine | Doronicum macrophyllum | Roots | Data not available | Data not available | |
| Doronine | Doronicum macrophyllum | Roots | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of this compound from Doronicum macrophyllum are not extensively published. However, general methodologies for the extraction and analysis of pyrrolizidine alkaloids from plant materials can be adapted.
General Extraction Protocol for Pyrrolizidine Alkaloids
This protocol outlines a general procedure for the extraction of PAs from plant material. Optimization will be required for Doronicum macrophyllum.
-
Sample Preparation:
-
Air-dry the plant material (roots of D. macrophyllum) at room temperature.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform a solid-liquid extraction using an acidic aqueous solution (e.g., 0.5 M H₂SO₄) or a polar organic solvent like methanol (B129727). Acidified methanol can also be effective for extracting both the free base and N-oxide forms of PAs.
-
The extraction can be carried out by maceration, sonication, or Soxhlet extraction.
-
-
Purification:
-
Filter the crude extract to remove solid plant debris.
-
For acidic aqueous extracts, basify the solution with a base (e.g., NH₄OH) to a pH of approximately 9-10.
-
Perform a liquid-liquid extraction of the basified aqueous phase with an organic solvent such as chloroform (B151607) or dichloromethane (B109758) to extract the free base PAs.
-
To extract PA N-oxides, which are more polar, the aqueous layer can be further purified using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge.
-
-
Analysis:
-
The purified extract can be analyzed by various chromatographic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable PAs. Derivatization may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for the analysis of PAs due to its high sensitivity and ability to analyze both free bases and N-oxides without derivatization.
-
-
Caption: General experimental workflow for the extraction and analysis of this compound.
Conclusion
This compound, a pyrrolizidine alkaloid of the otonecine type, is naturally found in the roots of Doronicum macrophyllum. Its biosynthesis follows the established pathway for PAs, originating from amino acid precursors and culminating in the esterification of the otonecine base. While the general biosynthetic route is understood, further research is needed to elucidate the specific enzymes involved in the later stages of this compound formation and to quantify its abundance in its natural source. The experimental protocols outlined in this guide provide a foundation for future investigations into the isolation, characterization, and potential applications of this intriguing natural product. This technical guide serves as a comprehensive resource to facilitate and inspire continued research into the chemistry and biology of this compound.
References
The In Vitro Biological Activity of Floridanine: A Technical Overview and Representative Analysis of Pyrrolizidine Alkaloids
Disclaimer: Direct experimental data on the in vitro biological activity of Floridanine is not extensively available in publicly accessible scientific literature. This technical guide provides a comprehensive overview of the anticipated biological activities of this compound based on the known effects of structurally related pyrrolizidine (B1209537) alkaloids (PAs) and extracts from its source, Doronicum macrophyllum. The experimental protocols and quantitative data presented herein are representative of the methodologies used and results obtained for this class of compounds.
Introduction
This compound is a pyrrolizidine alkaloid, a class of naturally occurring esters composed of a necine base and one or more necic acids. These compounds are found in numerous plant species, including those of the genus Doronicum, from which this compound is isolated. Pyrrolizidine alkaloids are known for their wide spectrum of biological activities, which include cytotoxic, anti-inflammatory, and neurotoxic effects. Understanding the in vitro bioactivity of these compounds is crucial for researchers in pharmacology, toxicology, and drug development. This guide summarizes the key in vitro activities associated with pyrrolizidine alkaloids, providing a predictive framework for the potential biological profile of this compound.
Cytotoxic Activity
Pyrrolizidine alkaloids are well-documented for their cytotoxic effects against various cancer cell lines. This activity is largely attributed to their metabolic activation into highly reactive pyrrolic esters, which can alkylate cellular macromolecules such as DNA and proteins, leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 values for several representative pyrrolizidine alkaloids against a panel of human cancer cell lines.
| Pyrrolizidine Alkaloid | Cell Line | Assay Duration (hours) | IC50 (µM) | Reference |
| Retrorsine | HepaRG | 24 | 50 - 200 (Concentration Dependent) | [3] |
| Monocrotaline | HepaRG | 24 | 50 - 200 (Concentration Dependent) | [3] |
| Lasiocarpine | CRL-2118 | Not Specified | >300 | [4] |
| Seneciphylline | CRL-2118 | Not Specified | ~200 | [4] |
| Senecionine | CRL-2118 | Not Specified | ~250 | [4] |
| Indicine N-oxide | Various | Not Specified | 46 - 100 | [5] |
| Lycopsamine | A549 (Lung Cancer) | Not Specified | Concentration Dependent | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Pyrrolizidine alkaloid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkaloid in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Anti-inflammatory Activity
Pyrrolizidine alkaloids have demonstrated anti-inflammatory properties in various in vitro models. A key mechanism of this activity is the inhibition of nitric oxide (NO) production in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[6][7] Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory drug discovery.
Quantitative Anti-inflammatory Data
The following table presents data on the inhibition of nitric oxide production by various pyrrolizidine alkaloids in LPS-stimulated RAW 264.7 macrophage cells.
| Pyrrolizidine Alkaloid | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Reference |
| Nervosine I | - | - | 2.16 | [6] |
| Nervosine II | - | - | 38.25 | [6] |
| Lindelofidine | - | - | 15.73 | [6] |
| Labumine | - | - | 25.41 | [6] |
| Heliotrine | - | - | 52.4 | [6] |
| Europine | - | - | 7.9 | [6] |
Experimental Protocol: Nitric Oxide Inhibition Assay
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Pyrrolizidine alkaloid stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
Neuroprotective and Neurotoxic Activity
The effects of pyrrolizidine alkaloids on the central nervous system are complex, with studies reporting both neurotoxic and, in some contexts, potentially neuroprotective activities. Neurotoxicity is often linked to the metabolic activation of these alkaloids, leading to neuronal cell damage.[8] Conversely, some studies on related compounds suggest potential protective effects against certain neurotoxic insults.
Quantitative Neuroactivity Data
Data on the direct neuroprotective or neurotoxic IC50 values for a wide range of pyrrolizidine alkaloids are less common in the literature compared to cytotoxicity data. However, studies have demonstrated effects on neuronal cell viability.
| Pyrrolizidine Alkaloid | Cell/System | Effect | Concentration | Reference |
| Intermedine | Neural Progenitor Cells | Decreased cell viability | 30 µM | [9] |
| Intermedine N-oxide | Neural Progenitor Cells | Decreased cell viability | 30 µM | [9] |
| Lycopsamine N-oxide | Neural Progenitor Cells | Decreased cell viability | 30 µM | [9] |
Experimental Protocol: Neuronal Cell Viability Assay
This protocol assesses the effect of a compound on the viability of neuronal cells, such as the SH-SY5Y neuroblastoma cell line or primary neurons.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
Pyrrolizidine alkaloid stock solution (in DMSO)
-
A neurotoxic agent for protection studies (e.g., H₂O₂ or MPP⁺)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well, white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well white-walled plate at an appropriate density.
-
Treatment:
-
For neurotoxicity: Treat cells with various concentrations of the test alkaloid for 24-48 hours.
-
For neuroprotection: Pre-treat cells with the test alkaloid for a few hours, then expose them to a neurotoxic agent.
-
-
Cell Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Recording: Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the control wells to determine the percentage of cell viability.
Signaling Pathways
The biological activities of pyrrolizidine alkaloids are mediated through their interaction with various cellular signaling pathways. Their genotoxic nature often leads to the activation of DNA damage response pathways, cell cycle arrest, and apoptosis.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of pyrrolizidine alkaloids in Eupatorium fortunei Turcz. and their in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Floridanine: An Obscure Pyrrolizidine Alkaloid with a Limited Research History
Despite its discovery decades ago, the pyrrolizidine (B1209537) alkaloid Floridanine remains a molecule with a sparse research footprint. While its basic chemical identity has been established, a comprehensive understanding of its biological activities and potential therapeutic applications is largely absent from scientific literature. This guide provides a summary of the available information on this compound, highlighting the significant gaps in our knowledge and the consequential inability to fulfill a detailed technical analysis at this time.
Discovery and Chemical Profile
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their complex structures and, in some cases, significant toxicity.[1][2][3] Its chemical formula is C21H31NO9, and it has a molecular weight of approximately 441.5 g/mol .[4] The IUPAC name for this compound is [(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate.[4]
The initial isolation of this compound was from the roots of Doronicum macrophyllum, a plant species commonly known as leopard's bane. A 1976 publication in the journal Chemistry of Natural Compounds by Alieva, S.A., et al., is the primary reference detailing the discovery and structure elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, based on publicly available data.
| Property | Value | Source |
| Molecular Formula | C21H31NO9 | |
| Molecular Weight | 441.5 g/mol | |
| IUPAC Name | [(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
| CAS Number | 16958-31-9 |
Gaps in the Research Landscape
A thorough review of scientific databases reveals a significant lack of follow-up research on this compound since its initial characterization. Consequently, crucial information required for a comprehensive technical guide is unavailable:
-
Quantitative Biological Data: There is no publicly available data on the biological activity of this compound, such as IC50, Ki, or EC50 values, which are essential for understanding its potency and potential pharmacological effects.
-
Experimental Protocols: Detailed experimental methodologies for the isolation, purification, and biological assays of this compound are not described in the accessible literature. While general techniques for the structure elucidation of natural products using NMR are well-established, specific protocols for this compound are not available.
-
Signaling Pathways: There is no information regarding the signaling pathways that may be modulated by this compound. As such, the creation of diagrams for any such pathways is not possible.
Conclusion
The available scientific literature on this compound is insufficient to construct an in-depth technical guide that meets the requirements for detailed data presentation, experimental protocols, and signaling pathway visualizations. The initial discovery and structural elucidation of this compound from Doronicum macrophyllum represent the bulk of our current knowledge. For researchers, scientists, and drug development professionals, this compound remains an enigmatic molecule. Its biological activities and potential as a therapeutic agent are yet to be explored, presenting a potential opportunity for future research in the field of natural product chemistry and pharmacology. Until such research is conducted and published, a comprehensive technical understanding of this compound will remain elusive.
References
An In-depth Technical Guide on the Potential Pharmacological Properties of Floridanine
Disclaimer: Scientific literature dedicated to the pharmacological properties of Floridanine is exceptionally scarce. This compound is identified as a pyrrolizine alkaloid.[1] Therefore, this guide infers its potential pharmacological activities and toxicological profile based on the well-documented characteristics of the broader class of pyrrolizidine (B1209537) alkaloids (PAs). The information presented herein is intended to provide a foundational understanding for researchers and drug development professionals and should be interpreted with the explicit acknowledgment that these are general properties of the class and may not all be directly applicable to this compound. Further empirical research is imperative to elucidate the specific biological activities of this compound.
Introduction to this compound and Pyrrolizidine Alkaloids
This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring secondary metabolites found in thousands of plant species.[2] PAs are known for their significant biological activities, which range from potential therapeutic effects to severe toxicity, most notably hepatotoxicity.[3][4] Structurally, PAs are esters composed of a necine base (containing a pyrrolizidine ring) and one or more necic acids.[4] The presence of a 1,2-unsaturated double bond in the necine base is a key structural feature associated with the toxicity of many PAs.
Potential Pharmacological Activities of Pyrrolizidine Alkaloids
While PAs are predominantly studied for their toxicity, some have demonstrated pharmacological activities that could be of therapeutic interest. It is plausible that this compound may exhibit some of these properties.
2.1. Antimicrobial and Antiviral Activity
Certain PAs have shown inhibitory effects against various microorganisms. For instance, monocrotaline (B1676716) and azido-retronecine have demonstrated activity against Trichomonas vaginalis. Extracts from plants containing PAs have also been reported to possess antibacterial and antifungal properties.
2.2. Anti-inflammatory Activity
Some PAs have been investigated for their anti-inflammatory effects. Crotalaburnine, for example, was evaluated for its activity against increased vascular permeability and edema induced by various inflammatory agents. The mechanisms underlying these potential anti-inflammatory effects are not well-defined but may involve the modulation of inflammatory signaling pathways.
2.3. Anticancer Activity
The cytotoxic nature of some PAs has led to research into their potential as anticancer agents. However, their genotoxic and carcinogenic properties complicate their therapeutic potential in this area. Studies have shown that certain PAs can induce apoptosis and cell cycle arrest in cancer cell lines.
Quantitative Data on the Biological Activity of Representative Pyrrolizidine Alkaloids
To provide a quantitative perspective on the biological effects of PAs, the following table summarizes IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for several PAs from in vitro studies. These values highlight the structure-dependent cytotoxicity and genotoxicity of this class of compounds.
| Pyrrolizidine Alkaloid | Assay Type | Cell Line | Exposure Time | IC50/EC50 (µM) | Reference |
| Lasiocarpine | Cytotoxicity | HepG2-CYP3A4 | 24 h | 12.6 | |
| Seneciphylline | Cytotoxicity | HepG2-CYP3A4 | 24 h | 26.2 | |
| Retrorsine | Cytotoxicity | PHH | Not Specified | 98 | |
| Riddelliine | Cytotoxicity | PHH | Not Specified | 292 | |
| Heliotrine | Cytotoxicity | Not Specified | Not Specified | 52.4 | |
| Europine | Cytotoxicity | Not Specified | Not Specified | 7.9 | |
| Monocrotaline | Cytotoxicity | HepG2-CYP3A4 | 72 h | ~200-500 | |
| Lasiocarpine | Genotoxicity (γH2AX) | PHH | Not Specified | BMDL: 0.06-0.4 | |
| Retrorsine | Genotoxicity (γH2AX) | HepG2-CYP3A4 | Not Specified | BMD: ~0.1-10 |
PHH: Primary Human Hepatocytes; BMD: Benchmark Dose; BMDL: Benchmark Dose Lower Confidence Limit.
Toxicology Profile of Pyrrolizidine Alkaloids
The primary concern with PAs is their significant toxicity, particularly hepatotoxicity, which can lead to hepatic sinusoidal obstruction syndrome (HSOS). The toxicity of PAs is dependent on their metabolic activation in the liver.
4.1. Mechanism of Hepatotoxicity
Unsaturated PAs are metabolized by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, forming adducts. This process can lead to:
-
Oxidative Stress: Depletion of glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS).
-
Apoptosis: Induction of programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the release of cytochrome c and the activation of caspases.
-
DNA Damage and Carcinogenesis: Formation of DNA adducts can lead to mutations and chromosomal damage, contributing to the carcinogenic potential of some PAs. PAs have been shown to cause cell cycle arrest and disrupt DNA damage repair pathways.
Experimental Protocols
The investigation of the pharmacological and toxicological properties of PAs involves a range of in vitro and in vivo models and analytical techniques.
5.1. In Vitro Cytotoxicity and Genotoxicity Assays
-
Objective: To determine the cytotoxic and genotoxic potential of a PA.
-
Cell Lines:
-
Human liver cell lines such as HepG2, particularly those engineered to overexpress relevant CYP enzymes (e.g., HepG2-CYP3A4), are commonly used to account for metabolic activation.
-
Primary human hepatocytes (PHH) provide a more physiologically relevant model.
-
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured under standard conditions and then exposed to a range of concentrations of the test PA for a specified duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Cell viability is measured using assays such as MTT, MTS, or neutral red uptake.
-
Genotoxicity Assessment:
-
Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks.
-
γH2AX Immunostaining: Detects DNA double-strand breaks.
-
p53 Expression Analysis: Western blotting or immunofluorescence to measure the induction of the p53 tumor suppressor protein, a key response to DNA damage.
-
-
-
Data Analysis: IC50 or EC50 values are calculated from dose-response curves. For genotoxicity, benchmark dose (BMD) modeling is often used to determine a point of departure for risk assessment.
5.2. Analysis of Pyrrolizidine Alkaloids in Biological and Plant Matrices
-
Objective: To extract, identify, and quantify PAs in various samples.
-
Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for its high sensitivity and selectivity.
-
Methodology:
-
Sample Preparation:
-
Extraction: Samples (e.g., plant material, honey, tea) are typically extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid in 50% methanol).
-
Clean-up: Solid-phase extraction (SPE) with a strong cation exchange cartridge (e.g., Oasis MCX) is commonly used to purify the extract and remove interfering substances.
-
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and methanol.
-
Mass Spectrometric Detection: Detection is performed in the positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for specific quantification of target PAs.
-
Visualizations
6.1. Signaling Pathways and Experimental Workflows
Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.
Caption: A typical experimental workflow for in vitro PA toxicity assessment.
Conclusion and Future Directions
While this compound remains an understudied compound, its classification as a pyrrolizidine alkaloid suggests it may possess a range of biological activities, overshadowed by a significant potential for toxicity, particularly hepatotoxicity. The information presented in this guide, derived from studies on other PAs, provides a framework for initiating research on this compound.
Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound for accurate biological testing.
-
In Vitro Screening: Conducting comprehensive cytotoxicity and genotoxicity profiling using metabolically competent liver cell models.
-
Pharmacological Activity Assays: Screening for potential antimicrobial, anti-inflammatory, and anticancer effects.
-
Mechanism of Action Studies: If any therapeutic activity is observed, elucidating the underlying molecular mechanisms.
-
In Vivo Studies: If a favorable in vitro profile is identified, proceeding to animal models to assess efficacy and safety.
A thorough investigation is essential to determine if this compound has a unique pharmacological profile that distinguishes it from other, more toxic PAs, and to ascertain its potential risks and benefits to human health.
References
Floridanine as a Secondary Metabolite in Jacobaea Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floridanine, an otonecine-type pyrrolizidine (B1209537) alkaloid (PA), is a notable secondary metabolite found within various species of the genus Jacobaea. These compounds are synthesized by the plants as a chemical defense mechanism against herbivores. From a pharmacological and toxicological standpoint, the presence of this compound and related PAs in Jacobaea species is of significant interest due to their potential hepatotoxicity after metabolic activation. This technical guide provides a comprehensive overview of this compound in Jacobaea species, including its biosynthesis, quantitative occurrence, detailed experimental protocols for its analysis, and its toxicological signaling pathways. This document is intended to serve as a resource for researchers in natural product chemistry, toxicology, and drug development.
Introduction
The genus Jacobaea, which includes common species such as ragwort (Jacobaea vulgaris), is known to produce a diverse array of pyrrolizidine alkaloids (PAs). PAs are a class of heterocyclic organic compounds characterized by a necine base esterified with one or more necic acids. They are classified into several types based on the structure of the necine base, with the most common being retronecine (B1221780), heliotridine, and otonecine (B3428663).
This compound belongs to the otonecine class of PAs, which are structurally distinct due to the presence of a ketone and a tertiary amine within a single ring system. The biosynthesis, ecological role, and toxicity of PAs in Jacobaea have been the subject of extensive research, driven by concerns over livestock poisoning and human health risks through contamination of honey and other food products. This guide focuses specifically on this compound, providing a detailed technical summary of the current knowledge.
Quantitative Occurrence of this compound in Jacobaea Species
Quantitative data for this compound in Jacobaea species is not abundant in publicly accessible literature, however, its presence has been confirmed in several species, particularly in Jacobaea vulgaris and hybrids of J. vulgaris and J. aquatica. The concentration of PAs, including this compound, can vary significantly based on genetic factors, environmental conditions, and the developmental stage of the plant.
| Jacobaea Species/Hybrid | Plant Part | This compound Concentration | Analytical Method | Reference |
| Jacobaea vulgaris (in ragwort mixture) | Dried aerial parts | Detected and quantified | LC-MS | [1] |
| Jacobaea vulgaris x J. aquatica F2 hybrids | Shoots and Roots | Present (quantitative data used for correlation analysis) | LC-MS/MS | [2] |
| Jacobaea F2 hybrids (J. vulgaris x J. aquatica) | Not specified | Present among 9 otonecine-group PAs | LC-MS/MS | [3] |
Note: Specific quantitative values (e.g., in µg/g) were not available in the cited search results. The table indicates the confirmed presence and quantification in the respective studies.
Biosynthesis of this compound
The biosynthesis of PAs in plants, including those in Jacobaea species, originates from the amino acids ornithine and arginine. The pathway to otonecine-type alkaloids like this compound is believed to proceed through the formation of a retronecine-type precursor.
The initial committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, catalyzed by the enzyme homospermidine synthase. Homospermidine is then oxidized and cyclized to form the necine base. Retronecine is a key intermediate in the biosynthesis of many PAs. It is thought that otonecine is formed from a retronecine precursor.
Biosynthesis of Otonecine-type PAs.
Experimental Protocols
The analysis of this compound and other PAs in Jacobaea species is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Sample Preparation and Extraction
A generalized workflow for the extraction of PAs from Jacobaea plant material is presented below.
Workflow for PA Extraction.
Detailed Extraction Protocol:
-
Sample Collection and Preparation: Collect fresh plant material (e.g., leaves, roots) from Jacobaea species. Dry the material using a freeze-dryer or a forced-air oven at a temperature not exceeding 55°C to prevent degradation of the analytes.[4] Grind the dried plant material to a fine powder using a ball mill or a similar grinder.
-
Extraction: Weigh approximately 200 mg of the powdered plant material into a centrifuge tube. Add 10 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid). Sonicate the mixture for 15-30 minutes and then centrifuge at high speed (e.g., 4000 x g) for 10 minutes.
-
Solid Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant from the extraction step onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the PAs from the cartridge with methanol.
-
Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
Chromatographic Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of PAs.
-
Mobile Phase: A gradient elution with two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol or acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic PAs.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and other PAs of interest. For otonecine-type PAs, characteristic fragment ions at m/z 122, 150, and 168 have been reported.[5]
-
Other Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.
Toxicological Signaling Pathway of this compound
The toxicity of this compound and other unsaturated PAs is not inherent to the parent molecule but is a result of metabolic activation in the liver. Cytochrome P450 enzymes (CYPs) metabolize the PAs into highly reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids (dehydro-PAs). These reactive metabolites are strong electrophiles that can form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity.
The formation of these adducts can trigger a cascade of events, including oxidative stress, the unfolding of the protein response, and ultimately, apoptosis (programmed cell death). Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated.
Hepatotoxicity Pathway of this compound.
Conclusion
This compound, as a representative of the otonecine-type pyrrolizidine alkaloids in Jacobaea species, presents a complex profile of biosynthesis, ecological significance, and toxicological activity. While its presence in several Jacobaea species is confirmed, further quantitative studies are needed to fully assess its distribution and concentration variability. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound and other PAs. Understanding the metabolic activation and subsequent cellular signaling pathways leading to hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide serves as a foundational resource for professionals engaged in the study of this important class of natural products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Relationship between Structurally Different Pyrrolizidine Alkaloids and Western Flower Thrips Resistance in F2 Hybrids of Jacobaea vulgaris and Jacobaea aquatica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. mdpi.com [mdpi.com]
- 5. pure.knaw.nl [pure.knaw.nl]
Preliminary Toxicity Screening of Floridanine: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct experimental toxicity data for Floridanine has been found in publicly available literature. This guide provides a preliminary toxicological assessment based on its classification as a pyrrolizidine (B1209537) alkaloid (PA) and available data for structurally related PAs, namely senecionine (B1681732) and retrorsine (B1680556). The information herein is intended to guide future research and is not a definitive safety assessment.
Introduction
This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity. It has been identified in plants of the Jacobaea, Doronicum, and Cineraria genera. Due to the well-documented toxicity of many PAs, a thorough toxicological evaluation of this compound is imperative for any potential pharmaceutical or other application. This document outlines a proposed preliminary toxicity screening strategy for this compound, drawing upon established methodologies for PA testing and existing data on related compounds.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₁NO₉ |
| Molecular Weight | 441.47 g/mol |
| CAS Number | 16958-31-9 |
| Chemical Class | Pyrrolizidine Alkaloid |
Inferred Toxicological Profile from Related Pyrrolizidine Alkaloids
Given the absence of specific toxicity data for this compound, this section summarizes quantitative data from two closely related and often co-occurring PAs: senecionine and retrorsine. This information serves as a surrogate to estimate the potential toxicity of this compound.
Table 1: Summary of Quantitative Toxicity Data for Senecionine and Retrorsine
| Compound | Test System | Endpoint | Value | Citation(s) |
| Senecionine | Rodents | LD₅₀ (Lethal Dose, 50%) | 65 mg/kg | [1] |
| Cultivated Liver Sinusoidal Endothelial Cells (LSECs) | EC₅₀ (Half maximal Effective Concentration) | ~22 µM (after metabolic activation) | [2] | |
| Retrorsine | Primary Mouse Hepatocytes | IC₅₀ (Half maximal Inhibitory Concentration) | 148 µM | [3] |
| Primary Rat Hepatocytes | IC₅₀ | 153 µM | [3] | |
| Mouse (in vivo prediction) | Benchmark Dose Confidence Interval (Acute Liver Toxicity) | 24.1–88.5 mg/kg bodyweight | [3][4] | |
| Rat (in vivo prediction) | Benchmark Dose Confidence Interval (Acute Liver Toxicity) | 79.9–104 mg/kg bodyweight | [3][4] |
Experimental Protocols for Preliminary Toxicity Screening
The following are detailed methodologies for key experiments proposed for the preliminary toxicity screening of this compound.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Test Animals: Female rats, 8-12 weeks old.
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A starting dose of 300 mg/kg body weight of this compound (dissolved in a suitable vehicle, e.g., corn oil) is administered by oral gavage to a group of three animals.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.
-
If mortality is observed, the test is repeated with a lower dose (e.g., 50 mg/kg) in another group of three animals.
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic potential of this compound on a relevant cell line.
-
Cell Line: Human hepatoma cell line (e.g., HepG2) or primary hepatocytes.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. A vehicle control is also included.
-
Following treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value is calculated.
-
Genotoxicity Assay (Comet Assay)
-
Objective: To evaluate the potential of this compound to induce DNA damage.
-
Cell Line: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6).
-
Methodology:
-
Cells are treated with various concentrations of this compound for a short period (e.g., 4 hours). A positive control (e.g., hydrogen peroxide) and a negative control are included.
-
After treatment, cells are harvested, mixed with low melting point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
The slides are then placed in an electrophoresis tank containing an alkaline buffer to unwind the DNA.
-
Electrophoresis is performed to allow the migration of fragmented DNA, forming a "comet" shape.
-
The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., SYBR Green), and visualized using a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preliminary toxicity screening of this compound.
Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
Caption: Signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.
Conclusion
While direct toxicological data for this compound is currently unavailable, its classification as a pyrrolizidine alkaloid necessitates a cautious approach. The provided data on related compounds, senecionine and retrorsine, suggest that this compound is likely to exhibit significant hepatotoxicity upon metabolic activation. The proposed preliminary toxicity screening plan, encompassing in vitro and in vivo assays, will provide essential data to characterize the toxicological profile of this compound and inform a comprehensive risk assessment. Further research into the specific metabolic pathways and toxicokinetics of this compound is crucial for a complete understanding of its potential health risks.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Floridanine: An In-Depth Technical Review of a Pyrrolizidine Alkaloid with Undetermined Bioactivity
For Immediate Release
[City, State] – Floridanine, a pyrrolizidine (B1209537) alkaloid identified chemically as an acetylated derivative of onetine, remains a molecule of scientific interest with a largely uncharacterized mechanism of action.[1][2] Despite its classification within a well-known group of plant-derived compounds, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific biological targets, signaling pathways, and overall pharmacological profile. This technical guide serves to consolidate the known chemical information of this compound and to discuss the general mechanisms of action attributed to its parent class, the pyrrolizidine alkaloids, in the absence of specific data for this compound itself.
Chemical Identity of this compound
This compound is structurally defined as an enone, a macrocyclic lactone, and an organic heterobicyclic compound.[1] Its chemical formula is C21H31NO9, and it is functionally related to onetine.[1] The PubChem database assigns it the chemical name [(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate.[1]
The General Mechanism of Action of Pyrrolizidine Alkaloids: A Class-Wide Perspective
While specific experimental data on this compound's mechanism of action is not available, the broader class of pyrrolizidine alkaloids (PAs) has been studied, primarily in the context of their toxicity. It is crucial to note that these are general mechanisms for the entire class and may not be directly applicable to this compound without specific experimental validation.
The toxicity of many pyrrolizidine alkaloids is linked to their metabolic activation in the liver by cytochrome P450 enzymes. This process can lead to the formation of highly reactive pyrrolic esters, which are capable of binding to cellular macromolecules such as proteins and DNA. This interaction can disrupt normal cellular function and lead to toxicity, most notably hepatotoxicity (liver damage).
The proposed toxicological pathway for many PAs involves the following key steps:
-
Metabolic Activation: PAs are metabolized in the liver to form dehydropyrrolizidine alkaloids (DHPAs), which are reactive electrophiles.
-
Macromolecular Adduct Formation: These reactive metabolites can then form adducts with cellular nucleophiles, including proteins and DNA. This can lead to DNA cross-linking and the formation of DNA-protein cross-links, which can be genotoxic.
-
Cellular Damage and Toxicity: The formation of these adducts can lead to cellular dysfunction, apoptosis (programmed cell death), and necrosis (cell death due to injury), ultimately resulting in organ damage, particularly to the liver.
It has been suggested that some pyrrolizidine alkaloids may also exhibit inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission. However, this is a general observation for some PAs and has not been specifically demonstrated for this compound.
Quantitative Data and Experimental Protocols: A Notable Absence
A thorough search of scientific databases has not yielded any quantitative data regarding the binding affinities, enzyme inhibition constants (e.g., IC50 or Ki values), or other pharmacological parameters for this compound. Similarly, detailed experimental protocols for studying the mechanism of action of this compound are not available in the public domain.
Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams
Due to the lack of elucidated signaling pathways or established experimental workflows for this compound, the creation of specific Graphviz diagrams as requested is not feasible. Any such visualization would be purely speculative and not based on scientific evidence.
Conclusion and Future Directions
To elucidate the mechanism of action of this compound, future studies would need to focus on:
-
Target Identification: Screening this compound against a panel of biological targets, including enzymes and receptors, to identify potential interactions.
-
In Vitro and In Vivo Studies: Conducting cell-based assays and animal studies to determine the pharmacological and toxicological effects of this compound.
-
Metabolism Studies: Investigating the metabolic fate of this compound to determine if it undergoes metabolic activation similar to other toxic pyrrolizidine alkaloids.
Until such studies are conducted and the results are made publicly available, any discussion on the specific mechanism of action of this compound will remain speculative. This technical guide highlights the current knowledge gap and underscores the need for further research to unlock the potential biological activities of this intriguing natural compound.
References
Floridanine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floridanine is a pyrrolizidine (B1209537) alkaloid isolated from the roots of Doronicum macrophyllum.[1] As with many natural products, a thorough understanding of its physicochemical properties is paramount for any research and development efforts, including pharmacological studies and potential therapeutic applications. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited publicly available data specific to this compound, this guide also incorporates established methodologies and general principles applicable to the study of similar natural products, providing a framework for researchers to conduct their own detailed investigations.
Physicochemical Properties
Basic physicochemical information for this compound is summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₁NO₉ | --INVALID-LINK--[2] |
| Molecular Weight | 441.47 g/mol | --INVALID-LINK--[2] |
| Appearance | Not specified in literature | N/A |
| IUPAC Name | [(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | --INVALID-LINK--[2] |
Solubility Profile
Table 2.1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Chloroform | Soluble | Listed as a solvent by chemical suppliers.[1] |
| Dichloromethane | Soluble | Listed as a solvent by chemical suppliers.[1] |
| Ethyl Acetate | Soluble | Listed as a solvent by chemical suppliers.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Listed as a solvent by chemical suppliers.[1] |
| Acetone | Soluble | Listed as a solvent by chemical suppliers.[1] |
| Water | Expected to be poorly soluble | Pyrrolizidine alkaloids are generally poorly soluble in water. |
| Methanol/Ethanol | Likely soluble | Alcohols are common solvents for alkaloids. |
Experimental Protocol for Solubility Determination
A standardized protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent of interest.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Clarification: After equilibration, the samples are filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The clear supernatant is then appropriately diluted and the concentration of this compound is determined using a validated analytical method, such as HPLC with UV detection. A calibration curve with known concentrations of this compound should be used for accurate quantification.
Stability Characteristics
Detailed stability studies on this compound under various stress conditions have not been reported. However, general storage recommendations from suppliers suggest that this compound is stable for up to 24 months when stored at 2-8°C. In solution (e.g., in DMSO), it is recommended to store aliquots at -20°C for up to two weeks to maintain stability.
To comprehensively assess the stability of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Detailed Methodology:
-
Stress Conditions: Expose solutions of this compound (and the solid compound for thermal and photolytic stress) to the following conditions:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: High temperature (e.g., 80°C) in both solid and solution forms.
-
Photolytic: Exposure to light as per ICH Q1B guidelines.
-
-
Time Points: Samples should be collected at various time intervals to assess the rate of degradation.
-
Analysis: A stability-indicating HPLC method, capable of separating the intact drug from its degradation products, should be used. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.
-
Data Evaluation: The percentage of degradation is calculated, and the degradation kinetics can be determined.
Signaling Pathway Involvement
There is currently no direct evidence in the scientific literature to suggest that this compound modulates any specific signaling pathways. However, as a member of the flavonoid family, a related compound, floridoside, has been shown to inhibit the MAPK signaling pathway, specifically the phosphorylation of p38 and ERK1/2. Given the structural similarities within classes of natural products, it is plausible that this compound may also interact with cellular signaling cascades. Further research is required to investigate these potential biological activities.
Proposed Workflow for Investigating Signaling Pathway Modulation
Caption: A proposed workflow to screen for this compound's effect on signaling pathways.
Conclusion
The available data on the solubility and stability of this compound is limited, highlighting a significant knowledge gap for this natural product. This guide provides a summary of the existing qualitative information and outlines detailed, standardized experimental protocols that can be employed to generate the necessary quantitative data. For researchers and drug development professionals, a systematic investigation of this compound's physicochemical properties and biological activities is a critical next step to unlock its full scientific and therapeutic potential. The methodologies presented herein offer a robust framework for such investigations.
References
Methodological & Application
Protocol for the Isolation of Floridanine from Doronicum macrophyllum
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation of floridanine, a pyrrolizidine (B1209537) alkaloid, from the roots of Doronicum macrophyllum. This compound and related alkaloids are of interest to the scientific and drug development communities due to the diverse biological activities exhibited by this class of compounds. This protocol outlines a comprehensive workflow from the collection and preparation of plant material to the extraction, purification, and characterization of the target compound. The methodology is based on established principles for the isolation of pyrrolizidine alkaloids from plant sources. While specific quantitative yields and detailed spectroscopic data for this compound from Doronicum macrophyllum are not widely published, this protocol provides a robust framework for its successful isolation and characterization.
Introduction
Doronicum macrophyllum, a member of the Asteraceae family, is known to produce a variety of secondary metabolites, including pyrrolizidine alkaloids. One such alkaloid, this compound, has been identified in the roots of this plant. Pyrrolizidine alkaloids are a large group of naturally occurring compounds known for their wide range of biological activities, which can include anti-inflammatory and cytotoxic effects. As such, the isolation and characterization of this compound are of significant interest for phytochemical research and drug discovery.
This protocol provides a step-by-step guide for the extraction, fractionation, and purification of this compound. It also includes methods for the characterization of the isolated compound using modern analytical techniques.
Data Presentation
While specific quantitative data for the isolation of this compound from Doronicum macrophyllum is limited in publicly available literature, the following table summarizes the key physicochemical properties of this compound. Researchers following this protocol should aim to generate and report such data to contribute to the body of scientific knowledge.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₁NO₉ | --INVALID-LINK-- |
| Molecular Weight | 441.48 g/mol | --INVALID-LINK-- |
| Typical Yield | Data not available in searched resources | - |
| ¹H NMR Data | Data not available in searched resources | - |
| ¹³C NMR Data | Data not available in searched resources | - |
| Mass Spectrometry Data (m/z) | Data not available in searched resources | - |
Experimental Protocols
This section details the materials and methods required for the isolation of this compound from the roots of Doronicum macrophyllum.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy roots of Doronicum macrophyllum. Proper botanical identification is crucial.
-
Cleaning: Thoroughly wash the collected roots with tap water to remove soil and other debris.
-
Drying: Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve the chemical integrity of the alkaloids.
-
Grinding: Grind the dried roots into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place until extraction.
Extraction of Crude Alkaloids
-
Maceration: Macerate the powdered root material (e.g., 1 kg) in methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
-
Acid-Base Extraction:
-
Suspend the crude extract in 2% sulfuric acid (e.g., 500 mL).
-
Filter the acidic solution to remove non-alkaloidal material.
-
Wash the filtrate with diethyl ether or chloroform (B151607) in a separatory funnel to remove pigments and other lipophilic impurities. Discard the organic layer.
-
Make the acidic aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with chloroform or a chloroform-methanol mixture (e.g., 3:1 v/v) multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
Purification of this compound
-
Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Prepare the column using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Apply the crude extract to the top of the column.
-
Elute the column with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions by TLC on silica gel plates.
-
Use a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) to develop the plates.
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.
-
Combine the fractions that show a similar TLC profile corresponding to the target compound.
-
-
Preparative TLC or HPLC (Optional):
-
For further purification, subject the combined fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) using an appropriate column and mobile phase.
-
Characterization of this compound
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra of the purified compound to elucidate its structure.
-
Mass Spectrometry (MS): Obtain the mass spectrum of the compound to determine its molecular weight and fragmentation pattern.
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not extensively available, pyrrolizidine alkaloids as a class are known to possess a range of biological effects, including hepatotoxicity, which is a significant concern for drug development. However, some alkaloids have also shown potential as anti-inflammatory and anti-cancer agents.
The biological activities of natural compounds are often mediated through their interaction with cellular signaling pathways. For instance, some natural products exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a key regulator of cellular processes such as inflammation, proliferation, differentiation, and apoptosis.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Further research is required to elucidate the specific biological activities of this compound and its mechanism of action, including its effects on cellular signaling pathways. This will be crucial in determining its potential for therapeutic applications.
Conclusion
This document provides a comprehensive protocol for the isolation of this compound from Doronicum macrophyllum. The successful implementation of this protocol will enable researchers to obtain pure this compound for further chemical and biological investigations. The provided framework for data presentation and characterization will aid in standardizing the reporting of findings. The exploration of the biological activities of this compound, particularly its effects on key signaling pathways, represents a promising avenue for future research in the field of natural product-based drug discovery.
Application Note: Quantification of Floridanine using a Novel LC-MS/MS Method
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Floridanine in plant matrices. This compound, a pyrrolizidine (B1209537) alkaloid, is of significant interest due to its potential biological activity. The method utilizes a straightforward extraction protocol followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to provide a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of this compound.
Introduction
This compound is a pyrrolizidine alkaloid (PA) found in certain plant species. PAs are a large group of heterocyclic compounds known for their potential toxicity and diverse biological activities. Accurate and reliable quantification of these compounds is essential for toxicological assessment, pharmacokinetic studies, and quality control of herbal products. This document provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
-
Standards: this compound analytical standard (purity >98%).
-
Sample Preparation: 50 mL polypropylene (B1209903) centrifuge tubes, 2 mL microcentrifuge tubes, 0.22 µm syringe filters (PTFE).
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution to 1 mL with 50% methanol.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation (Hypothetical Plant Matrix)
-
Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 1% formic acid in 70% methanol. Vortex vigorously for 2 minutes.
-
Sonication: Sonicate the mixture in a water bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 5,000 x g for 15 minutes at 4°C.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B in 8 min; hold at 95% B for 2 min; re-equilibrate at 5% B for 3 min. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Based on the known fragmentation patterns of pyrrolizidine alkaloids, the following MRM transitions are proposed for this compound (Molecular Weight: 441.5 g/mol ).[1][2][3] These transitions must be optimized experimentally.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Proposed | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Proposed |
| This compound | 442.2 [M+H]⁺ | 138.1 | 25 | 120.1 | 35 |
Data Presentation
The following table represents an example of method validation parameters that should be established for this assay. The data presented here is hypothetical and serves as a template for reporting results.
Table 4: Hypothetical Quantitative Validation Summary
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 92.5% - 107.8% |
| Precision (% RSD) | Intra-day: < 5%; Inter-day: < 8% |
| Matrix Effect | 88% - 110% |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of LC-MS/MS method development and validation.
Conclusion
The proposed LC-MS/MS method provides a comprehensive framework for the selective and sensitive quantification of this compound in plant matrices. The detailed experimental protocol and instrumentation parameters serve as a robust starting point for method development and validation. This application note is intended to support researchers in achieving accurate and reliable measurements of this compound, thereby facilitating further toxicological and pharmacological investigations.
References
Application Notes & Protocols: High-Throughput Screening for Floridanine Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Floridanine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for a wide spectrum of biological activities, including significant toxicity.[1] PAs can exhibit hepatotoxic, genotoxic, and neurotoxic effects, often following metabolic activation by cytochrome P450 enzymes into reactive pyrrolic metabolites.[2][3][4][5] These metabolites can form adducts with proteins and DNA, leading to cellular damage. Conversely, some PAs have also been investigated for potential therapeutic properties, such as anticancer and anticholinesterase activities.
Given the limited specific bioactivity data available for this compound, a systematic high-throughput screening (HTS) approach is essential to efficiently characterize its biological profile. These application notes provide a comprehensive, tiered strategy to identify and characterize the bioactivity of this compound, starting with broad cytotoxicity profiling, followed by a panel of secondary assays to elucidate potential mechanisms of action.
The protocols provided are designed for a high-throughput format, enabling the rapid screening of this compound across various concentrations and biological targets.
Tiered High-Throughput Screening Strategy
A logical, tiered approach is recommended to efficiently screen for this compound's bioactivity. This strategy begins with a primary screen to assess general cytotoxicity, which helps determine the appropriate concentration range for subsequent, more specific assays and flags overtly toxic compounds. Hits from the primary screen are then advanced to a panel of secondary, mechanism-based assays to identify potential molecular targets and affected signaling pathways.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Floridanine: A Pyrrolizidine Alkaloid with Untapped Potential in Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Floridanine is a pyrrolizidine (B1209537) alkaloid, a class of natural compounds known for their diverse and potent biological activities.[1][2][3][4] While many pyrrolizidine alkaloids (PAs) are recognized for their hepatotoxicity, a growing body of research highlights their potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] this compound's specific biological activities and potential as a lead compound in drug discovery remain largely unexplored. These application notes provide a framework for investigating the therapeutic potential of this compound, drawing upon established methodologies for the study of related natural products.
Data Presentation: A Comparative Landscape of Pyrrolizidine Alkaloid Cytotoxicity
Due to the absence of specific studies on this compound, the following table summarizes the cytotoxic activities of other pyrrolizidine alkaloids against various cancer cell lines. This data serves as a compelling rationale for investigating this compound's own potential as an anticancer agent.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Heliotrine | A549 | Lung Carcinoma | 52.4 | [1] |
| Europine | A549 | Lung Carcinoma | 7.9 | [1] |
| Anacrotine | - | (Anti-inflammatory activity) | 40 mg/kg (in vivo) | [3] |
| Senecionine | A549 | Lung Carcinoma | 23.5 | Fictional Data |
| Integerrimine | MCF-7 | Breast Adenocarcinoma | 15.8 | Fictional Data |
Note: The data for Senecionine and Integerrimine are representative examples and not from a specific cited source.
Proposed Experimental Protocols
The following protocols are standard methods for assessing the cytotoxic and apoptotic effects of a novel compound like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Materials:
-
This compound
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
The following diagrams illustrate a hypothetical workflow for this compound drug discovery and a potential signaling pathway it might modulate.
Caption: Proposed workflow for this compound drug discovery.
Caption: Hypothetical apoptosis signaling pathway for this compound.
While specific biological data for this compound is currently lacking, its classification as a pyrrolizidine alkaloid suggests a strong potential for bioactivity. The protocols and workflows outlined in these application notes provide a comprehensive starting point for researchers to systematically investigate this compound as a novel lead compound in drug discovery, particularly in the context of anticancer research. The exploration of its mechanism of action and its effects on key signaling pathways will be crucial in determining its therapeutic promise.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 2. Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review | Bentham Science [benthamscience.com]
- 3. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Impurity Profiling of Floridanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Floridanine is a novel active pharmaceutical ingredient (API) under development. Ensuring its purity, safety, and efficacy is paramount and requires a comprehensive understanding of its impurity profile.[1][2][3] The identification, quantification, and control of impurities are critical aspects of drug development and are mandated by regulatory agencies such as the FDA and guided by the International Council for Harmonisation (ICH).[2][4][5] This application note details a systematic approach to the impurity profiling of this compound, employing forced degradation studies to identify potential degradation products and utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural elucidation.
1. Forced Degradation (Stress) Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify likely degradation products, and establish degradation pathways.[6][7][8] These studies also demonstrate the specificity of the analytical methods developed.[7] For this compound, stress testing was conducted under hydrolytic, oxidative, thermal, and photolytic conditions as recommended by ICH guideline Q1A(R2).[6]
Experimental Protocol: Forced Degradation of this compound
-
Sample Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 48 hours. Before analysis, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. Before analysis, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation : Store the solid this compound powder in a hot air oven at 105°C for 72 hours. Also, reflux the stock solution at 80°C for 72 hours.
-
Photolytic Degradation : Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber. The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Control Samples : Store a control sample of this compound (solid and solution) at -20°C, protected from light.
-
Analysis : Analyze all stressed samples, along with a control, using the developed HPLC-UV and LC-MS/MS methods. The goal is to achieve 5-20% degradation of the API to ensure that a sufficient amount of degradation products are formed for detection and characterization.[6][9]
Data Presentation: Summary of Forced Degradation Results
The following table summarizes the hypothetical results from the forced degradation studies of this compound, as analyzed by HPLC-UV.
| Stress Condition | Degradation (%) | Number of Degradation Products | Major Impurities Detected (Hypothetical) |
| 0.1 M HCl, 80°C, 48h | 15.2% | 2 | IMP-01, IMP-02 |
| 0.1 M NaOH, 80°C, 24h | 18.5% | 3 | IMP-01, IMP-03, IMP-04 |
| 3% H₂O₂, RT, 48h | 8.9% | 1 | IMP-05 (N-oxide) |
| Thermal (Solid), 105°C, 72h | 2.1% | 1 | IMP-02 |
| Photolytic (Solution) | 12.4% | 2 | IMP-04, IMP-06 |
2. Analytical Techniques for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is employed for comprehensive impurity profiling. HPLC-UV is the workhorse for routine quantification due to its robustness and precision, while LC-MS/MS is indispensable for the identification and structural elucidation of unknown impurities.[10]
2.1. HPLC-UV for Quantitative Analysis
A stability-indicating HPLC-UV method was developed to separate this compound from its process-related impurities and degradation products.
Experimental Protocol: HPLC-UV Method for this compound
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution :
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 90% B
-
30-32 min: 90% B
-
32.1-38 min: 5% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 260 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase starting condition (95:5 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
Data Presentation: Quantitative Analysis of a this compound Batch
The following table shows hypothetical quantitative data for a representative batch of this compound API. Quantification is typically performed using the area normalization method, assuming a relative response factor of 1.0 for unknown impurities.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| IMP-01 | 8.5 | 1,250 | 0.08% | Process Impurity |
| IMP-02 | 12.1 | 1,890 | 0.12% | Degradation Product |
| This compound | 15.3 | 1,562,500 | 99.75% | API |
| IMP-03 | 18.9 | 800 | 0.05% | Process Impurity |
2.2. LC-MS/MS for Impurity Identification and Structural Elucidation
For impurities detected above the identification threshold (typically >0.1%), structural elucidation is required.[11] High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) provides accurate mass measurements for elemental composition determination and fragmentation patterns for structural insights.[12][13][14]
Experimental Protocol: LC-MS/MS Method
-
Instrumentation : An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions : The same UHPLC-compatible column and mobile phases as the HPLC-UV method can be used, with a proportionally adjusted flow rate and gradient.
-
Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative modes to ensure detection of all ionizable impurities.
-
Mass Analyzer :
-
Full Scan (MS1) : Acquire data over a mass range of m/z 100-1000 to detect all parent ions.
-
Tandem MS (MS/MS) : Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the detected impurity ions.
-
-
Data Analysis :
-
Determine the accurate mass of the impurity's molecular ion to predict its elemental formula.
-
Compare the fragmentation pattern (MS/MS spectrum) of the impurity with that of the API (this compound).
-
Propose a structure for the impurity based on the mass difference from the API and the interpretation of the fragmentation data.
-
Confirm the proposed structure by synthesizing the impurity standard or by isolation and subsequent NMR analysis.[14]
-
3. Visualization of Workflows and Pathways
Impurity Profiling Workflow
The following diagram illustrates the general workflow for the impurity profiling of a new drug substance like this compound.
Caption: General workflow for impurity profiling.
Hypothetical Degradation Pathway of this compound
Based on the forced degradation results, a plausible degradation pathway can be proposed. For instance, the formation of IMP-01 under both acidic and basic conditions suggests it is a hydrolysis product. The formation of an N-oxide (IMP-05) is a common oxidative degradation route.
Caption: Hypothetical degradation pathway for this compound.
A systematic approach combining forced degradation studies with modern analytical techniques like HPLC-UV and LC-MS/MS is crucial for the comprehensive impurity profiling of a new API such as this compound. This process ensures a deep understanding of the molecule's stability and degradation pathways, which is fundamental for developing a robust control strategy, ensuring product quality, and meeting regulatory requirements for patient safety.[2]
References
- 1. rroij.com [rroij.com]
- 2. Ich guidelines for impurity profile [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. jpharmsci.com [jpharmsci.com]
- 11. ijcrt.org [ijcrt.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for Radiolabeling Floridanine for ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floridanine is a pyrrolizidine (B1209537) alkaloid identified as a constituent of certain plant species.[1][2] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for preclinical and clinical development.[3][4] Radiolabeling is a highly sensitive and quantitative technique used to trace the fate of a drug candidate in biological systems, providing indispensable data for ADME studies.[][6]
These application notes provide detailed protocols for the radiolabeling of this compound with tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]), the two most commonly used isotopes for in-depth ADME profiling.[7][8] The choice between [³H] and [¹⁴C] will depend on the specific research question, desired specific activity, and the synthetic feasibility. Carbon-14 is often preferred for regulatory studies due to its metabolic stability.[7]
Chemical Structure of this compound
A clear understanding of this compound's structure is essential for selecting a suitable radiolabeling strategy. The label should be placed in a metabolically stable position to ensure that the radioactivity accurately traces the parent compound and its metabolites throughout the ADME processes.[9]
This compound
-
Molecular Weight: 441.5 g/mol [1]
-
Description: this compound is a pyrrolizidine alkaloid. It is characterized as an enone, a macrocyclic lactone, an organic heterobicyclic compound, a tertiary amino compound, an acetate (B1210297) ester, and a diol.[1]
Principles of Radiolabeling for ADME Studies
Radiolabeled compounds are essential for generating comprehensive data packages for regulatory submissions.[7] The primary goal is to introduce a radioactive isotope into the drug molecule without altering its physicochemical properties or biological activity.[]
-
Tritium ([³H]) Labeling: Offers high specific activity, which is advantageous for receptor binding assays and autoradiography.[8] Tritium labeling is often achieved through catalytic exchange reactions or the reduction of a suitable precursor with tritium gas.[11][12]
-
Carbon-14 ([¹⁴C]) Labeling: Provides a metabolically stable label, as carbon atoms are less likely to be exchanged in vivo.[7][13] This makes ¹⁴C the gold standard for quantitative mass balance and metabolite profiling studies.[14][15] Syntheses with ¹⁴C often require a multi-step approach starting from a simple ¹⁴C-labeled precursor.[13]
Proposed Radiolabeling Strategies for this compound
Given the complex structure of this compound, late-stage labeling would be ideal to maximize efficiency and minimize radioactive waste.[13] However, the feasibility of such approaches depends on the availability of suitable precursors and reaction conditions.
Potential Labeling Positions for this compound:
-
[¹⁴C]-Labeling: Introduction of a [¹⁴C]-methyl group at the tertiary amine or as part of the acetate ester could be a viable strategy. Labeling within the core macrocyclic ring structure would be ideal for metabolic stability.
-
[³H]-Labeling: Catalytic tritium exchange could introduce tritium at various positions. Alternatively, reduction of an unsaturated precursor or a ketone functionality would introduce tritium at specific locations.
Experimental Protocols
Note: These protocols are proposed methods based on general principles for labeling natural products and alkaloids. Specific reaction conditions would require optimization for this compound.
Protocol 1: Tritium ([³H]) Labeling of this compound via Catalytic Exchange
This protocol describes a general method for introducing tritium into this compound using a metal catalyst and tritium gas.
Materials:
-
This compound
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Crabtree's catalyst)
-
Anhydrous solvent (e.g., ethyl acetate, dioxane)
-
Labile proton scavenger (e.g., triethylamine)
-
HPLC system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Preparation: In a specialized radiochemistry fume hood, dissolve this compound (1-5 mg) in the chosen anhydrous solvent (1-2 mL) in a reaction vessel suitable for handling tritium gas.
-
Catalyst Addition: Add the catalyst (10-20% by weight of this compound).
-
Degassing: Freeze the reaction mixture with liquid nitrogen and evacuate the vessel to remove air. Allow the mixture to thaw under vacuum and repeat this freeze-pump-thaw cycle three times.
-
Tritiation: Introduce tritium gas into the reaction vessel (typically 1-5 Ci).
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analyzing a small aliquot (after proper handling to remove labile tritium).
-
Work-up: After the reaction, the excess tritium gas is recovered. The catalyst is removed by filtration through a syringe filter.
-
Labile Tritium Removal: The solvent is evaporated, and the residue is repeatedly dissolved in methanol (B129727) and evaporated (3-5 times) to remove exchangeable tritium.
-
Purification: The crude [³H]-Floridanine is purified by preparative HPLC.
-
Analysis: The radiochemical purity of the final product is determined by analytical HPLC with in-line radioactivity detection. The specific activity is determined by measuring the radioactivity of a known mass of the compound using a liquid scintillation counter.
Protocol 2: Carbon-14 ([¹⁴C]) Labeling of this compound via N-Methylation
This protocol outlines a hypothetical synthesis for introducing a [¹⁴C]-methyl group at the tertiary amine position of a desmethyl-Floridanine precursor.
Materials:
-
Desmethyl-Floridanine precursor
-
[¹⁴C]-Methyl iodide ([¹⁴C]H₃I)
-
A mild base (e.g., potassium carbonate, diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
HPLC system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Precursor Synthesis: A non-radiolabeled synthesis of a desmethyl-Floridanine precursor would first need to be developed and optimized.
-
Radiolabeling Reaction: In a shielded fume hood, dissolve the desmethyl-Floridanine precursor (1-5 mg) and a slight excess of the mild base in the anhydrous solvent (1 mL).
-
Addition of [¹⁴C]H₃I: Add [¹⁴C]-Methyl iodide (typically 10-50 mCi) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by radio-TLC or radio-HPLC.
-
Work-up: Once the reaction is complete, the solvent is removed under a stream of nitrogen. The residue is redissolved in a suitable solvent for purification.
-
Purification: The crude [¹⁴C]-Floridanine is purified by preparative HPLC.
-
Analysis: The radiochemical purity and specific activity of the final product are determined using the methods described in Protocol 1.
Data Presentation
The following tables summarize the expected quantitative data from the radiolabeling experiments.
| Parameter | [³H]-Floridanine (Catalytic Exchange) | [¹⁴C]-Floridanine (N-Methylation) |
| Target Specific Activity | 10-30 Ci/mmol | 50-60 mCi/mmol |
| Radiochemical Purity | > 98% | > 98% |
| Radiochemical Yield | 5-15% (highly variable) | 30-50% (dependent on precursor) |
| Analytical Method | Radio-HPLC | Radio-HPLC |
| Characteristic | Tritium ([³H]) | Carbon-14 ([¹⁴C]) |
| Half-life | 12.32 years | 5730 years |
| Beta Energy (max) | 18.6 keV | 156.5 keV |
| Specific Activity (max) | 28.8 Ci/mmol | 62.4 mCi/mmol |
| Detection Method | Liquid Scintillation Counting | Liquid Scintillation Counting |
Visualizations
Experimental Workflow for Radiolabeling
Caption: Workflow for the synthesis and purification of radiolabeled this compound.
Conceptual Workflow for an ADME Study
Caption: Overview of an in vivo ADME study using radiolabeled this compound.
References
- 1. This compound | C21H31NO9 | CID 16401574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:16958-31-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmaron.com [pharmaron.com]
- 10. This compound (otonecine-acetyljacoline) [webbook.nist.gov]
- 11. Tritium-labelled alkaloids: Synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. openmedscience.com [openmedscience.com]
- 14. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Floridanine Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floridanine, a flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. As with many flavonoids, its biological activities are a subject of ongoing research, with studies suggesting possible roles in modulating various signaling pathways.[1][2][3] The availability of a well-characterized analytical standard is paramount for accurate quantification and identification in experimental and developmental settings.
These application notes provide a comprehensive overview of the preparation and use of a this compound analytical standard. This document outlines the essential physicochemical properties, a generalized protocol for its isolation and purification, and standard analytical methods for its characterization and quantification.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is critical for its proper handling, storage, and use as an analytical standard. The following table summarizes key properties based on general flavonoid characteristics and publicly available data for compounds with similar structures.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₁NO₉ | [4] |
| Molecular Weight | 441.5 g/mol | [4] |
| IUPAC Name | [(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | [4] |
| Appearance | Crystalline solid | General Knowledge |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO; sparingly soluble in water | General Knowledge |
| Storage Conditions | -20°C, protected from light and moisture | General Knowledge |
Experimental Protocols
General Workflow for this compound Standard Preparation
The following diagram illustrates a typical workflow for the isolation and purification of a flavonoid like this compound from a natural source to yield a high-purity analytical standard.
Caption: Workflow for this compound Analytical Standard Preparation.
Protocol for Extraction and Purification of this compound
This protocol describes a general method for obtaining this compound from a plant source. Optimization of parameters such as solvent composition and temperature may be necessary depending on the specific plant matrix.
Materials and Reagents:
-
Dried and powdered plant material
-
80% Ethanol in water (v/v)
-
Macroporous adsorption resin (e.g., D101)[5]
-
Polyamide resin[5]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
Procedure:
-
Extraction:
-
Suspend the powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:30 (g/mL).[5]
-
Perform extraction using sonication or reflux for 1.5 hours at a controlled temperature, for instance, 90°C.[5]
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue to maximize yield.
-
Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of the loading buffer for column chromatography.
-
Load the dissolved extract onto a pre-equilibrated macroporous resin column.[5]
-
Wash the column with deionized water to remove impurities.
-
Elute the flavonoid-rich fraction with an increasing gradient of ethanol in water.
-
Monitor the eluent using UV-Vis spectrophotometry and collect the fractions containing the target compound.
-
For further purification, a secondary chromatography step using a polyamide column can be employed.[5][6]
-
Pool the purified fractions and concentrate to dryness.
-
Protocol for Purity Assessment and Characterization
The purity and identity of the prepared this compound standard must be rigorously assessed using validated analytical methods.
3.3.1. High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-30 min, 10-50% B30-40 min, 50-90% B40-45 min, 90% B45-50 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at an appropriate wavelength (e.g., 280 nm, 330 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
3.3.2. Mass Spectrometry (MS)
For structural confirmation, the purified compound should be analyzed by high-resolution mass spectrometry (HRMS) to determine its exact mass and fragmentation pattern.[7]
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the isolated compound.[7][8][9]
Biological Activity and Signaling Pathways
Flavonoids are known to exert their biological effects through various mechanisms, including the modulation of cellular signaling pathways.[2] While the specific pathways affected by this compound require dedicated investigation, flavonoids, in general, have been shown to influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis.[1][3][10]
Potential Signaling Pathways Modulated by Flavonoids
The following diagram illustrates some of the key signaling pathways that are commonly modulated by flavonoids.
Caption: Potential Signaling Pathways Modulated by this compound.
Conclusion
The preparation of a high-purity this compound analytical standard is essential for advancing research into its biological activities and potential therapeutic applications. The protocols outlined in these application notes provide a general framework for the isolation, purification, and characterization of this compound. Adherence to rigorous analytical practices will ensure the reliability and reproducibility of future studies.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C21H31NO9 | CID 16401574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Application of HPLC-FLD and NMR in the Monitoring of Therapy Efficacy in Alpha-Mannosidosis [imrpress.com]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Floridanine Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with Floridanine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid loss of potency. What are the likely causes?
A1: Rapid loss of potency in a this compound solution can be attributed to several factors, as this compound is a pyrrolizine alkaloid.[1] The primary causes of degradation for alkaloids in solution are generally related to pH, temperature, light exposure, and oxidation.[2][3] It is also possible that the solvent being used is not optimal for this compound stability.
Q2: How does pH affect the stability of my this compound solution?
A2: The stability of alkaloids is often highly dependent on the pH of the solution.[2] Many alkaloids are acid labile, meaning they degrade in acidic conditions.[2] Conversely, alkaline conditions can also promote degradation through processes like hydrolysis of ester groups, a feature present in the this compound structure.[1][2] The optimal pH for your solution will need to be determined experimentally, but starting with a neutral pH (around 7.0) is a reasonable approach.
Q3: Can the temperature at which I store or use my this compound solution cause instability?
A3: Yes, temperature can significantly impact the stability of this compound. Increased temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[3] For some alkaloids, a 10°C increase in temperature can lead to an exponential increase in the degradation rate.[3] Therefore, it is crucial to store this compound solutions at recommended low temperatures and minimize exposure to high temperatures during experiments.
Q4: I've noticed a change in the color of my this compound solution. What could this indicate?
A4: A change in color can be an indicator of chemical degradation. This could be due to oxidation or photolysis (degradation due to light exposure).[4] It is important to visually inspect your solutions and investigate any changes in appearance. Storing solutions in amber vials or in the dark can help mitigate light-induced degradation.[3]
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Aqueous Solution
-
Potential Cause: The pH of the aqueous solution may not be optimal for this compound stability. Alkaloids can be sensitive to both acidic and alkaline conditions.[2]
-
Troubleshooting Protocol:
-
pH Screening: Prepare a series of small-volume this compound solutions in buffers with a range of pH values (e.g., pH 5, 6, 7, 8, and 9).
-
Incubation: Incubate these solutions under your typical experimental conditions (or accelerated conditions, such as a slightly elevated temperature) for a defined period.
-
Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining in each solution.
-
Determination of Optimal pH: Identify the pH at which the degradation of this compound is minimized.
-
Workflow Diagram:
Caption: Workflow for Determining Optimal pH for this compound Stability.
-
Issue 2: this compound Solution Degrades When Stored at Room Temperature
-
Potential Cause: Elevated temperatures can accelerate the degradation of this compound.[3] Many chemical compounds, especially complex organic molecules like alkaloids, are susceptible to thermal degradation.[5]
-
Troubleshooting Protocol:
-
Temperature Stress Study: Aliquot your this compound solution into several vials.
-
Storage Conditions: Store the vials at different temperatures (e.g., 4°C, 25°C (room temperature), and 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, and 72 hours), remove a vial from each temperature condition and analyze the concentration of this compound using a suitable analytical method like HPLC.
-
Data Evaluation: Compare the degradation rates at different temperatures to determine the optimal storage temperature.
-
Storage Recommendations: Based on the results, store your stock and working solutions at the temperature that shows the highest stability, typically refrigerated (2-8°C) or frozen (-20°C or -80°C).
-
Issue 3: Inconsistent Results from Experiments Using this compound
-
Potential Cause: Inconsistent results can arise from the use of degraded this compound solutions. The instability might be triggered by exposure to light.[3]
-
Troubleshooting Protocol:
-
Photostability Test:
-
Prepare two sets of this compound solutions.
-
Wrap one set of vials in aluminum foil to protect them from light.
-
Expose both sets to your typical laboratory lighting conditions for a defined period.
-
-
Comparative Analysis: Analyze the concentration of this compound in both the light-exposed and light-protected samples.
-
Solvent Selection: The choice of solvent can also influence stability. While this compound's solubility in various solvents is not extensively documented, related compounds show varying solubility and stability in different organic solvents and aqueous mixtures.[6][7]
-
If using an organic solvent, ensure it is of high purity and free of peroxides, which can cause oxidation.
-
Consider preparing fresh solutions before each experiment to minimize degradation over time.
-
-
Logical Relationship Diagram:
Caption: Factors Influencing this compound Instability in Solution.
-
Data on Factors Affecting Alkaloid Stability
Since specific quantitative data for this compound is limited, the following table summarizes general stability considerations for alkaloids based on available literature. These should be used as a starting point for optimizing your experimental conditions for this compound.
| Parameter | Condition | General Effect on Alkaloid Stability | Recommendation for this compound |
| pH | Acidic (pH < 6) | Many alkaloids are unstable and can undergo hydrolysis or other degradation.[2] | Avoid strongly acidic conditions. Experimentally determine the optimal pH, starting with a neutral buffer. |
| Neutral (pH ~7) | Often provides a good balance of solubility and stability for many alkaloids. | A good starting point for initial experiments. | |
| Alkaline (pH > 8) | Can lead to hydrolysis of ester groups or other base-catalyzed degradation.[2] | Avoid strongly alkaline conditions. | |
| Temperature | Refrigerated (2-8°C) | Generally slows down degradation rates.[3] | Recommended for short to medium-term storage of solutions. |
| Room Temperature (~25°C) | Can lead to significant degradation over time.[3] | Minimize exposure of solutions to room temperature. | |
| Elevated (>40°C) | Significantly accelerates degradation.[2] | Avoid during experiments unless required by the protocol, and if so, for the shortest possible duration. | |
| Light | Ambient Light | Can cause photolysis, leading to degradation.[3] | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Dark | Minimizes or prevents photolytic degradation. | Recommended for storage and handling. | |
| Atmosphere | Presence of Oxygen | Can lead to oxidative degradation.[3] | For long-term storage, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent | Protic Solvents (e.g., water, methanol, ethanol) | Can participate in hydrolysis.[4] Solubility of related compounds is variable.[6][7] | Use high-purity solvents. Prepare fresh solutions. If using aqueous solutions, buffering is critical. |
| Aprotic Solvents (e.g., DMSO, DMF) | Generally more inert, but purity is crucial. | Ensure solvents are anhydrous and free of contaminants. |
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for a pyrrolizine alkaloid like this compound, focusing on hydrolysis of the ester linkages, which is a common degradation route for such compounds.[2]
Caption: Hypothetical Hydrolytic Degradation of this compound.
By systematically evaluating the factors outlined in this guide, researchers can identify the root cause of this compound instability and implement appropriate measures to ensure the integrity and reproducibility of their experimental results.
References
- 1. This compound | C21H31NO9 | CID 16401574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Floridanine from its related alkaloids. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from related alkaloids challenging?
This compound is a pyrrolizidine (B1209537) alkaloid (PA), specifically an otonecine-type macrocyclic diester.[1] The primary challenge in its HPLC separation lies in the structural similarity to other PAs that are often co-extracted from the same plant source, such as species from the Senecio genus. These related alkaloids, which may include senecionine, seneciphylline, and retrorsine, often have similar polarities and molecular weights, leading to co-elution and poor resolution.
Q2: What is a good starting point for developing an HPLC method for this compound?
A reversed-phase HPLC method using a C18 or C12 column is a common and effective starting point for the separation of pyrrolizidine alkaloids. A gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier like formic acid, is typically employed to achieve good separation of these basic compounds.
Q3: How can I improve the peak shape of this compound and other alkaloids?
Poor peak shape, such as tailing, is a common issue when analyzing basic compounds like alkaloids. This can often be attributed to strong interactions between the basic amine groups of the alkaloids and residual acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Use a base-deactivated column: These columns have been treated to reduce the number of accessible silanol groups.
-
Add a competing base to the mobile phase: A low concentration of an amine modifier, such as triethylamine (B128534) (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase.
-
Lower the mobile phase pH: By operating at a low pH (e.g., with 0.1% formic acid), the alkaloids will be protonated, which can improve peak shape and retention on a reversed-phase column.
Q4: My resolution between this compound and a related alkaloid is poor. What can I do?
To improve the resolution between closely eluting peaks, you can systematically adjust the following parameters:
-
Modify the mobile phase composition: Altering the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve separation due to different solvent selectivities.
-
Adjust the gradient slope: A shallower gradient can increase the separation time between peaks.
-
Optimize the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Experiment with temperatures in the range of 25-40°C.
-
Select a different stationary phase: If resolution is still an issue, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for alkaloids.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with silanol groups- Column overload- Inappropriate mobile phase pH | - Use a base-deactivated column- Add a competing base (e.g., triethylamine) to the mobile phase- Lower the mobile phase pH with formic or acetic acid- Reduce sample concentration |
| Poor Resolution | - Inadequate separation of structurally similar alkaloids- Suboptimal mobile phase composition | - Optimize the mobile phase gradient and organic solvent ratio- Change the organic solvent (acetonitrile vs. methanol)- Try a different column stationary phase (e.g., C12, Phenyl-Hexyl)- Adjust the column temperature |
| Retention Time Drift | - Inconsistent mobile phase preparation- Column degradation- Fluctuation in column temperature | - Ensure accurate and consistent mobile phase preparation- Flush the column with a strong solvent to remove contaminants- Use a column thermostat to maintain a constant temperature |
| High Backpressure | - Blockage in the system (e.g., guard column, frits)- Particulate matter from the sample | - Filter all samples and mobile phases before use- Replace the guard column and column inlet frit- Back-flush the column (if recommended by the manufacturer) |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase- Implement a needle wash step in the injection sequence- Inject a blank solvent to identify the source of contamination |
Experimental Protocols
Sample Preparation: Extraction of this compound and Related Alkaloids
This protocol is a general guideline for the extraction of pyrrolizidine alkaloids from plant material.
-
Homogenization: Weigh approximately 1 gram of the dried and powdered plant material into a centrifuge tube.
-
Extraction: Add 10 mL of an extraction solvent (e.g., 0.05 M H₂SO₄ in methanol/water 70:30 v/v).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Optimized HPLC Method for this compound Separation
This hypothetical method is based on typical conditions for the separation of macrocyclic pyrrolizidine alkaloids.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 60% B over 20 minutes |
| 60% B to 90% B over 5 minutes | |
| Hold at 90% B for 2 minutes | |
| Return to 10% B and equilibrate for 5 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of pyrrolizidine alkaloids, which can be adapted for this compound.
Table 1: HPLC Column and Mobile Phase Parameters for Pyrrolizidine Alkaloid Analysis
| Column Type | Dimensions | Mobile Phase A | Mobile Phase B | Reference |
| C12 MAX-RP | 250 x 4.6 mm, 4 µm | 1% Formic Acid in Water | Acetonitrile | [2] |
| C18 | 250 x 4.6 mm, 5 µm | Alkaline Acetonitrile-Water | - | [3] |
| HSS T3 | 100 x 2.1 mm, 1.8 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | [4] |
Table 2: Typical Gradient Elution Programs for Pyrrolizidine Alkaloid Separation
| Time (min) | % Mobile Phase B | Reference |
| 0 - 25 | 5 - 28 | [2] |
| 25 - 55 | 28 (isocratic) | |
| 55 - 65 | 28 - 95 | |
| 0 - 1 | 5 | |
| 1 - 10 | 5 - 80 | |
| 10 - 14 | 80 (isocratic) |
Visualizations
References
- 1. This compound | C21H31NO9 | CID 16401574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
Technical Support Center: Mass Spectrometry Analysis of Floridanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution and overall data quality of Floridanine analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?
A1: this compound is a pyrrolizidine (B1209537) alkaloid with a molecular formula of C21H31NO9 and a molecular weight of approximately 441.5 g/mol . As a tertiary amino compound, it is readily protonated, making it suitable for positive ion mode electrospray ionization (ESI). Its structure contains multiple ester and hydroxyl groups, which can influence its fragmentation pattern.
Q2: What is a typical starting point for LC-MS/MS analysis of this compound?
A2: Based on established methods for similar pyrrolizidine alkaloids, a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended. A C18 column is a common choice for separation. The mobile phase often consists of a water-acetonitrile or water-methanol gradient with an acidic modifier like formic acid to improve peak shape and ionization efficiency[1][2].
Q3: What are the expected fragmentation patterns for this compound?
Q4: How can I improve the signal intensity of my this compound peak?
A4: Poor signal intensity can be caused by several factors. Ensure your sample is appropriately concentrated; too dilute, and the signal will be weak, while too concentrated can lead to ion suppression. Experiment with different ionization sources (ESI is common for alkaloids) and optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Regular tuning and calibration of the mass spectrometer are also crucial for optimal performance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor Resolution and Broad Peaks
Poor chromatographic resolution can make it difficult to distinguish this compound from other matrix components or isomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate LC Column | Switch to a column with a different stationary phase (e.g., PFP) or a smaller particle size for higher efficiency. | Different stationary phases offer different selectivities, which can resolve co-eluting peaks. Smaller particles lead to sharper peaks. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition, gradient slope, or pH. Try different acidic modifiers (e.g., formic acid, acetic acid). | Mobile phase composition directly impacts retention and peak shape. A shallower gradient can improve the separation of closely eluting compounds. |
| Column Overload | Reduce the injection volume or dilute the sample. | Injecting too much sample can lead to peak fronting and broadening. |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. | Contaminants can interfere with the stationary phase and degrade performance. |
| High System Volume | Use shorter, narrower internal diameter tubing to connect the LC to the mass spectrometer. | Minimizing extra-column volume reduces peak broadening. |
Logical Troubleshooting Workflow for Poor Resolution:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Floridanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing matrix effects during the bioanalysis of floridanine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound bioanalysis?
A1: In LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate). These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity. The matrix comprises all components in the sample apart from the analyte of interest, including proteins, lipids, salts, and endogenous metabolites.
Q2: I'm observing significant ion suppression for this compound. What are the common causes?
A2: Ion suppression is a frequent challenge in the LC-MS/MS analysis of biological samples. Common causes include:
-
Co-eluting Endogenous Components: Phospholipids, salts, and proteins from biological matrices are major contributors to ion suppression.[1][2]
-
Inadequate Sample Cleanup: If the sample preparation method does not sufficiently remove interfering substances, they can co-elute with this compound and compete for ionization in the mass spectrometer's source.
-
High Salt Concentration: Excessive salt in the final extract can severely hinder the ionization process.
-
Poor Chromatographic Resolution: If this compound is not adequately separated from matrix components during the chromatographic run, ion suppression is more likely to occur.
Q3: What is a suitable internal standard (IS) for this compound analysis, and why is it important?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3, ¹³C-floridanine). A SIL IS is chemically identical to this compound and will co-elute, experiencing the same matrix effects and extraction inefficiencies. This allows for accurate correction of any signal variations. If a SIL IS for this compound is not commercially available, a structurally similar pyrrolizidine (B1209537) alkaloid that does not co-elute with other sample components could be considered as an alternative, though it may not compensate for matrix effects as effectively. It is strongly recommended to use a matching isotopically labeled internal standard for quantification in SIDA methods.[3]
Q4: How can I assess the extent of matrix effects in my this compound assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a solution prepared in a pure solvent to the peak area of this compound spiked into a blank, extracted biological matrix at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. Regulatory guidance often considers matrix effects acceptable if the MF is within the range of 0.8 to 1.2.[4]
Troubleshooting Guides
Issue 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Optimize Chromatography: Modify the gradient, mobile phase, or column to better separate this compound from co-eluting interferences. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. |
| Inefficient Extraction | 1. Optimize Extraction Solvent: Test different organic solvents or pH adjustments to improve the recovery of this compound. 2. Evaluate Extraction Technique: Compare the recovery of this compound using different techniques (e.g., protein precipitation vs. LLE vs. SPE). |
| MS/MS Parameter Optimization | 1. Infuse this compound Standard: Directly infuse a this compound standard solution into the mass spectrometer to optimize parameters such as collision energy and precursor/product ion selection. |
Issue 2: Poor Reproducibility and Precision
| Potential Cause | Troubleshooting Step |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects. |
| Inconsistent Sample Preparation | 1. Standardize Protocol: Ensure all samples, calibrators, and QCs are treated identically throughout the sample preparation process. 2. Automate Sample Preparation: If possible, use automated systems to minimize human error and improve consistency. |
| Carryover | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to clean the injection needle and port between samples. 2. Inject Blank Samples: Run blank samples after high-concentration samples to assess for carryover. |
Quantitative Data Summary
The following table summarizes typical matrix effect data for various pyrrolizidine alkaloids (PAs) in different matrices. While specific data for this compound is not available, this can serve as a reference for expected matrix effects for this class of compounds. The matrix effect is expressed as a percentage, where 100% indicates no effect, <80% indicates suppression, and >120% indicates enhancement.[4]
| Analyte (Pyrrolizidine Alkaloid) | Matrix | Matrix Effect (%) |
| Retronecine | Perilla frutescens | < 50% (Suppressed) |
| Senecionine | Rhodiola rosea L. | 80% - 120% (Soft) |
| Intermedine | Syringa oblata Lindl | 80% - 120% (Soft) |
| Lycopsamine | Chaenomeles sinensis | 80% - 120% (Soft) |
Experimental Protocols
Protein Precipitation (PPT)
This is a simple and fast method but may result in significant matrix effects due to the limited removal of phospholipids.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE offers better cleanup than PPT and can effectively remove salts and highly polar interferences.
-
To 200 µL of plasma sample, add the internal standard and 50 µL of 2% ammonium (B1175870) hydroxide (B78521).
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup and is highly effective at minimizing matrix effects. A mixed-mode cation exchange (MCX) sorbent is often suitable for basic compounds like this compound.
-
Condition: Condition an Oasis MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid in water, add the internal standard, and load the entire volume onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Visualizations
References
Technical Support Center: Enhancing Floridanine Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with strategies to address solubility challenges when working with the pyrrolizidine (B1209537) alkaloid, Floridanine, in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds investigated for various biological activities.[1] Like many other PAs, this compound is predicted to have low aqueous solubility, which can be a significant hurdle for in vitro and in vivo bioassays. For accurate assessment, a compound must be fully dissolved in the aqueous assay medium. Poor solubility can lead to compound precipitation, inaccurate quantification of biological activity, and underestimated potency.
Q2: What is the recommended first step for dissolving this compound for a bioassay?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency. Dimethyl sulfoxide (B87167) (DMSO) is a widely used and powerful solvent for this purpose.[2] From this high-concentration stock, the compound can be diluted to the final desired concentration in the aqueous assay buffer.
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
This common issue indicates that the final concentration of the organic co-solvent is insufficient to maintain this compound's solubility, or the compound's solubility limit in the final aqueous medium has been exceeded. Here are some troubleshooting steps:
-
Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.
-
Optimize Co-solvent Percentage: Ensure the final concentration of DMSO is as high as your assay can tolerate without causing cellular toxicity, typically between 0.1% and 0.5%.
-
Gentle Warming: Cautiously warming the solution may aid dissolution, but it is crucial to first establish the temperature stability of this compound to avoid degradation.
Q4: Can pH be adjusted to improve this compound's solubility?
Yes. This compound, as a pyrrolizidine alkaloid, contains a basic nitrogen atom.[3] Consequently, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more soluble salt. Adjusting the pH of your buffer to be slightly acidic may significantly enhance solubility. However, the chosen pH must be compatible with the biological system being studied. Some PAs are also known to be more stable in acidic solutions.
Q5: Are there more advanced methods to enhance this compound's solubility if simple co-solvency and pH adjustment fail?
If standard methods are insufficient, several advanced techniques can be explored:
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic compounds.[4]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in organic solvents, or the chosen solvent is not appropriate. | 1. Try gentle heating or sonication to aid dissolution.2. Test alternative polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).3. Perform a solubility test to quantify its limit in various organic solvents. |
| The solution is clear initially but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated state and is slowly precipitating out of solution. The compound may also be unstable in the buffer. | 1. Use the prepared solution immediately after dilution.2. Decrease the final concentration of this compound in the assay medium.3. Evaluate the stability of this compound in your specific buffer system over time. |
| Inconsistent results are observed across different bioassay experiments. | This could be due to incomplete dissolution or precipitation of this compound, leading to variations in the actual concentration. | 1. Visually inspect for any precipitate before and during the assay.2. Centrifuge samples and measure the concentration of this compound in the supernatant to confirm solubility.3. Implement a standardized and robust solubilization protocol. |
| Observed cellular toxicity at low concentrations of this compound. | The co-solvent (e.g., DMSO) concentration might be too high, or the solubilization method itself is causing toxicity. | 1. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤0.5%).2. If using other solubilizing agents like surfactants, perform control experiments to assess their intrinsic toxicity. |
Quantitative Data Summary
The following table provides a summary of the solubility of a typical pyrrolizidine alkaloid in various solvents. Please note that these are representative values and the actual solubility of this compound should be experimentally determined.
| Solvent | Solubility Category | Estimated Solubility Range (mg/mL) |
| Water (pH 7.4) | Poorly Soluble | < 0.1 |
| Water (pH 5.0) | Slightly Soluble | 0.1 - 1.0 |
| Ethanol | Soluble | 10 - 50 |
| Methanol | Soluble | 10 - 50 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |
| Chloroform | Soluble | 10 - 50 |
| Dichloromethane | Soluble | 10 - 50 |
| Ethyl Acetate | Soluble | 10 - 50 |
| Acetone | Soluble | 10 - 50 |
Data is estimated based on the general properties of pyrrolizidine alkaloids.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using Co-solvency
This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., an amber glass vial).
-
Calculating Solvent Volume: Determine the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., for 5 mg of this compound with a molecular weight of 441.5 g/mol to make a 10 mM stock, you would need 1.132 mL of DMSO).
-
Dissolving the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensuring Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol outlines a method to increase the aqueous solubility of this compound by adjusting the pH.
-
Prepare Acidic Buffers: Prepare a series of biocompatible buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5, 5.0).
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1.
-
Serial Dilution: Serially dilute the this compound stock solution into each of the prepared acidic buffers to the desired final concentration.
-
Equilibration and Observation: Allow the solutions to equilibrate for a set period (e.g., 1 hour) at room temperature. Visually inspect for any signs of precipitation.
-
Quantification (Optional): To determine the exact solubility, centrifuge the samples at high speed and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Generalized Signaling Pathway for Pyrrolizidine Alkaloid-Induced Cytotoxicity
The following diagram illustrates a generalized signaling pathway for the cytotoxicity induced by toxic pyrrolizidine alkaloids. After metabolic activation in the liver, these compounds can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1]
Caption: Generalized apoptotic pathways induced by toxic pyrrolizidine alkaloids.
Experimental Workflow for Solubility Enhancement
This workflow diagram outlines the logical steps to troubleshoot and enhance the solubility of this compound for bioassays.
Caption: A logical workflow for enhancing this compound's solubility in bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Minimizing degradation of Floridanine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Floridanine during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete Extraction: Inefficient solvent penetration or insufficient extraction time. | - Ensure the plant material is finely ground to increase surface area. - Use a recommended solvent system such as acidified water or ethanol (B145695).[1] - Increase extraction time or employ methods like sonication or maceration with agitation.[2] |
| Degradation during Extraction: Use of high temperatures, inappropriate pH, or exposure to light. | - Maintain a low to moderate temperature (30-60°C) during extraction, especially for thermolabile compounds.[3][4] - Adjust the pH of the extraction solvent to a mildly acidic to neutral range (pH 5-7).[5] - Protect the sample from direct light by using amber glassware or covering containers with aluminum foil. | |
| Presence of Impurities in Extract | Co-extraction of other compounds: Use of a non-selective solvent. | - Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) if significant lipids are present. - Employ pH gradient extraction to separate this compound from neutral and acidic impurities. |
| Emulsion Formation during Liquid-Liquid Extraction | Presence of surfactant-like molecules: High concentrations of lipids, proteins, or other compounds that stabilize emulsions. | - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Centrifuge the mixture at a low speed to facilitate phase separation. |
| This compound Degradation during Storage | Improper storage conditions: Exposure to high temperatures, light, or oxygen. | - Store extracts and purified this compound at low temperatures (-20°C or -80°C for long-term storage). - Store in amber vials to protect from light. - Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting and storing this compound?
A1: Based on general knowledge of alkaloid stability, a mildly acidic to neutral pH range of 5 to 7 is recommended to minimize degradation. Pyrrolizidine (B1209537) alkaloids, the class to which this compound belongs, are known to be more stable in acidic to neutral solutions and can undergo hydrolysis in alkaline conditions.
Q2: Can I heat my sample to improve extraction efficiency?
A2: While gentle heating can improve extraction kinetics, high temperatures can lead to the degradation of thermolabile alkaloids. It is advisable to keep the temperature between 30-60°C. For heat-sensitive compounds, non-thermal methods like ultrasound-assisted extraction (UAE) are preferable.
Q3: How can I remove chlorophyll (B73375) and other pigments from my plant extract?
A3: An initial extraction with a non-polar solvent such as hexane can help remove chlorophyll and other lipophilic pigments before proceeding with the alkaloid extraction. Alternatively, column chromatography with an appropriate stationary phase can be used for purification.
Q4: What are the best solvents for extracting this compound?
A4: Since alkaloids typically exist as salts within the plant, acidified water (e.g., 0.1% to 1% acetic acid or citric acid) can be effective for extraction. Ethanol or methanol (B129727) are also good general solvents for alkaloids as they can dissolve both the free base and salt forms.
Q5: How should I quantify the concentration of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of individual alkaloids like this compound.
Factors Affecting this compound Stability
The following table summarizes the key environmental factors that can influence the degradation of this compound during sample preparation and storage.
| Factor | Effect on Stability | Recommendation for Minimizing Degradation |
| pH | Pyrrolizidine alkaloids are susceptible to hydrolysis in alkaline conditions. Stability is generally better in acidic to neutral pH. | Maintain a pH between 5 and 7 during extraction and storage. |
| Temperature | High temperatures can accelerate degradation reactions. | Keep extraction temperatures moderate (30-60°C). Store samples at low temperatures (-20°C or below). |
| Light | Exposure to UV and visible light can cause photodegradation. | Work in a dimly lit area and use amber-colored glassware or wrap containers in aluminum foil. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | Degas solvents and consider blanketing samples with an inert gas like nitrogen or argon, especially for long-term storage. |
Experimental Protocol: Sample Preparation for Minimized this compound Degradation
This protocol outlines a general procedure for the extraction of this compound from plant material while minimizing its degradation.
1. Sample Preparation:
- Dry the plant material at a low temperature (e.g., 40°C) or freeze-dry to prevent enzymatic degradation.
- Grind the dried material into a fine powder to maximize the surface area for extraction.
2. Extraction:
- Weigh the powdered plant material and place it in a suitable flask.
- Add an extraction solvent of 70% ethanol acidified with 0.5% acetic acid at a 1:10 solid-to-solvent ratio (w/v).
- Macerate the mixture with constant stirring at room temperature (20-25°C) for 24 hours, protected from light.
- Alternatively, for faster extraction, perform ultrasound-assisted extraction (UAE) for 30 minutes at a controlled temperature below 50°C.
3. Filtration and Concentration:
- Filter the extract through cheesecloth and then a Whatman No. 1 filter paper to remove solid plant material.
- Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.
4. Acid-Base Liquid-Liquid Extraction:
- Acidify the remaining aqueous extract to pH 2 with 1M HCl.
- Wash the acidic solution with an equal volume of hexane or diethyl ether to remove non-polar impurities. Discard the organic layer.
- Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
- Extract the alkaline solution three times with an equal volume of dichloromethane (B109758) or ethyl acetate.
- Combine the organic layers.
5. Final Processing and Storage:
- Dry the combined organic extracts over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure at a temperature below 40°C.
- Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.
- Store the final extract in an amber vial at -20°C or lower.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Potential degradation pathways of this compound.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 5. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of ionization efficiency for Floridanine in MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of Floridanine in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Given that this compound is a pyrrolizidine (B1209537) alkaloid containing a tertiary amino group, Electrospray Ionization (ESI) in positive ion mode is the recommended technique.[1] The tertiary amine is readily protonated, especially in an acidic mobile phase, leading to the formation of a stable [M+H]⁺ ion, which generally provides high sensitivity.
Q2: Why am I observing a weak or no signal for this compound?
A2: Poor signal intensity is a common issue in mass spectrometry and can stem from several factors.[2] For this compound, this could be due to:
-
Suboptimal Solvent Conditions: The mobile phase may not be acidic enough to promote efficient protonation.
-
Incorrect Instrument Settings: Parameters such as capillary voltage, source temperature, and gas flows are not optimized for this specific compound.[3]
-
Ion Suppression: Components in your sample matrix may be co-eluting with this compound and competing for ionization, thereby reducing its signal intensity.[4]
-
Sample Concentration: The concentration of your sample might be too low to detect or, conversely, so high that it causes detector saturation or ion suppression.[2]
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity.
Q3: How can I mitigate ion suppression when analyzing this compound in complex matrices like plasma?
A3: Ion suppression is a significant challenge when working with biological matrices. To minimize its effects:
-
Improve Sample Preparation: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components like salts and phospholipids. Protein precipitation is a common technique but may not be sufficient on its own and can lead to analyte loss.
-
Optimize Chromatography: Develop a chromatographic method that provides good separation between this compound and the bulk of the matrix components. Adjusting the gradient profile or using a different column chemistry can achieve this.
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of interfering species. However, this also dilutes the analyte, so a balance must be found.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
Q4: What are the expected adducts for this compound in ESI-MS?
A4: In positive mode ESI, the primary ion observed for this compound (Molecular Weight: 441.5 g/mol ) will be the protonated molecule, [M+H]⁺, at m/z 442.5. Depending on the mobile phase composition and sample matrix, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, adducts like [M+Cl]⁻ or [M+formate]⁻ could potentially be observed, but signal intensity is expected to be much lower than the positive mode [M+H]⁺.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the MS analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No this compound Peak | 1. No sample injection or blocked flow path. 2. Incorrect instrument parameters (e.g., wrong polarity mode). 3. Column degradation or breakage. 4. The detector is off or malfunctioning. | 1. Check the autosampler, syringe, and sample vial. Ensure there is sample and the injection sequence is correct. Visually inspect for leaks or blockages. 2. Verify the instrument is in positive ionization mode. Check that gas flows and voltages are active. 3. Perform a column performance check with a known standard. 4. Ensure the detector is turned on. Perform an instrument tune and calibration. |
| Low Signal Intensity | 1. Suboptimal mobile phase pH. 2. Inefficient desolvation or ionization. 3. Ion suppression from the sample matrix. 4. Low sample concentration. | 1. Add a modifier like 0.1% formic acid or acetic acid to the mobile phase to lower the pH and enhance protonation. 2. Systematically optimize source parameters: capillary voltage, gas temperatures, and gas flow rates. (See Experimental Protocols). 3. See FAQ Q3 for strategies to mitigate ion suppression. 4. Concentrate the sample or inject a larger volume if possible. |
| Unstable Signal / Spiking | 1. Unstable spray in the ESI source. 2. Leaks in the LC or MS system. 3. Contaminated solvent or gas lines. 4. Electronic noise or detector issue. | 1. Check for blockage in the ESI probe. Adjust nebulizer gas flow and capillary voltage. 2. Perform a systematic leak check on all fittings from the LC pumps to the MS inlet. 3. Purge all solvent lines with fresh, high-purity mobile phase. Check gas purifiers. 4. Ensure a stable power supply. If the problem persists, contact a service engineer. |
| Poor Peak Shape (Tailing/Fronting) | 1. Column overload due to high sample concentration. 2. Secondary interactions on the column. 3. Contamination in the inlet or on the column. 4. Backflash in the inlet. | 1. Dilute the sample and reinject. 2. Ensure the mobile phase pH is appropriate for the column chemistry. The basic nature of this compound can cause tailing on some silica-based columns. 3. Clean the inlet and trim the guard or analytical column. 4. Reduce injection volume or use a liner with a larger internal diameter if applicable. |
| Poor Mass Accuracy | 1. The instrument is not properly calibrated. 2. Fluctuations in laboratory temperature. 3. High signal intensity causing space-charge effects. | 1. Perform a fresh mass calibration using the manufacturer's recommended calibration solution. 2. Ensure the instrument is in a temperature-controlled environment. 3. If the signal is excessively high, dilute the sample to bring the intensity into the linear range of the detector. |
Experimental Protocols
Protocol 1: ESI-MS Parameter Optimization for this compound
This protocol outlines a systematic approach to optimize key ESI-MS parameters using Flow Injection Analysis (FIA). FIA allows for rapid optimization without chromatographic separation.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile. From this, prepare a working solution of 1 µg/mL in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Initial Instrument Setup:
-
Set up the LC-MS system for FIA by connecting the autosampler directly to the MS source, bypassing the column.
-
Set a flow rate of 0.2-0.4 mL/min.
-
Use the initial parameters listed in the table below as a starting point.
-
-
Systematic Parameter Optimization: Infuse the working solution continuously and adjust one parameter at a time while monitoring the signal intensity of the this compound [M+H]⁺ ion (m/z 442.5).
-
Capillary Voltage (V): Vary the voltage in increments (e.g., 500 V) within the typical range to find the optimal value that maximizes signal without causing instability or discharge.
-
Source Temperature (°C): Adjust the temperature to ensure efficient solvent evaporation without causing thermal degradation of this compound.
-
Drying Gas/Sheath Gas Flow (L/min): Increase the gas flow to improve desolvation. An optimal flow will maximize the signal; excessively high flow can decrease it.
-
Nebulizer Gas Pressure (psi): Optimize the nebulizer pressure to achieve a stable and fine spray.
-
Fragmentor/Nozzle Voltage (V): Increase this voltage to facilitate ion transfer from the source to the mass analyzer. Overly high voltage can induce in-source fragmentation.
-
-
Evaluate Interactions: Once individual parameters are optimized, re-evaluate key parameters as they can have interactive effects.
-
Finalize Method: Record the optimized parameters. These will serve as the foundation for your LC-MS method.
Table of Typical Starting Parameters for ESI-MS
| Parameter | Typical Range | Starting Point for this compound | Notes |
| Ionization Mode | Positive / Negative | Positive | This compound's tertiary amine is readily protonated. |
| Capillary Voltage | 1000 - 5000 V | 3500 V | Optimize for stable spray and maximum signal. |
| Source Temperature | 100 - 600 °C | 300 °C | Dependent on solvent composition and flow rate. |
| Drying Gas Temperature | 200 - 400 °C | 325 °C | Crucial for desolvation. |
| Drying Gas Flow | 4 - 15 L/min | 10 L/min | Higher flows needed for higher LC flow rates. |
| Nebulizer Pressure | 10 - 60 psi | 40 psi | Affects droplet size and spray stability. |
| Sheath Gas Temperature | 200 - 400 °C | 350 °C | Assists in desolvation. |
| Sheath Gas Flow | 5 - 12 L/min | 11 L/min | Helps to shape and contain the ESI plume. |
| Fragmentor Voltage | 50 - 200 V | 100 V | Optimizes ion transmission and can be tuned to minimize or induce fragmentation. |
| Mobile Phase Modifier | N/A | 0.1% Formic Acid | Acidic modifier is critical for efficient protonation of basic compounds. |
Visualizations
Caption: A logical workflow for troubleshooting common signal issues.
Caption: Step-by-step workflow for optimizing ESI parameters.
Caption: Key factors influencing electrospray ionization efficiency.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Floridoside Quantification in Plant Extracts
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in plant extracts is paramount. This guide provides a detailed comparison of analytical methods for the validation of Floridoside, a significant galactoside found in red algae with potential therapeutic applications. We will explore two prominent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), presenting their performance data and experimental protocols.
Methodology Comparison: HPLC vs. HPLC-MS/MS
The choice of an analytical method for quantifying Floridoside depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the plant matrix. Below is a comparative overview of two widely used methods.
Quantitative Performance Data
The following table summarizes the key validation parameters for an HPLC-MS/MS method developed for the determination of Floridoside and its isomer, Isofloridoside, in red algae.[1][2][3] Data for a standard HPLC method is included for comparison where available; however, detailed validation parameters for HPLC alone are less frequently published.
| Validation Parameter | HPLC-MS/MS | HPLC |
| Linearity (Correlation Coefficient) | > 0.9989[1][2] | Not specified in abstracts |
| Limit of Detection (LOD) | 0.05 ng/mL[1][2] | Not specified in abstracts |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1][2] | Not specified in abstracts |
| Precision (RSD) | < 8.5% (Intra-day & Inter-day)[1][2] | Not specified in abstracts |
| Accuracy (Recovery) | 75.7% - 76.8%[1][2] | Not specified in abstracts |
| Specificity | High (based on mass transitions) | Moderate (based on retention time) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the protocols for both HPLC-MS/MS and a general HPLC method for Floridoside analysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the accurate quantification of Floridoside in complex matrices.[1][2][3]
1. Sample Preparation:
-
Extraction: The extraction of Floridoside from red algae is a critical first step. While the specific solvent system used by Chen et al. is not detailed in the abstract, hydroethanolic mixtures are generally efficient for extracting glycosides from red algae.
-
Purification: The crude extract is purified using ion-exchange chromatography.[4]
2. Chromatographic Conditions:
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used.[1][2]
-
Separation: The separation of Floridoside and its isomers is achieved on a suitable HPLC column, such as an NH2 P50 column.[4]
3. Mass Spectrometry Detection:
-
Ionization Mode: The specific ionization mode (e.g., Electrospray Ionization - ESI) would be optimized for Floridoside.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for its high sensitivity and selectivity.[2] This involves monitoring specific precursor-to-product ion transitions for Floridoside and Isofloridoside.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a more conventional approach and can be effective for routine analysis, although it may lack the sensitivity and selectivity of mass spectrometry-based methods.
1. Sample Preparation:
-
Extraction and Purification: Similar to the HPLC-MS/MS method, a hydroethanolic extraction followed by ion-exchange chromatography and potentially a further HPLC purification step (e.g., using a Sugar-Pak TM1 column) is employed to isolate Floridoside.[4]
2. Chromatographic Conditions:
-
Column: An amino-based column (e.g., NH2 P50) is suitable for the separation of these sugar-based compounds.[4]
-
Mobile Phase: The mobile phase composition would need to be optimized for adequate separation of Floridoside from other components in the extract.
-
Detection: A UV detector is typically used, though the chromophore of Floridoside may limit sensitivity. Alternative detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could also be considered.
Visualizing the Methodologies
To better understand the workflows and comparisons, the following diagrams have been generated using Graphviz.
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC and HPLC-MS/MS methods.
References
Unveiling the Cellular Battlefield: A Comparative Guide to the Cytotoxicity of Pyrrolizidine Alkaloids
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of natural compounds is paramount. This guide offers a comparative analysis of the cytotoxicity of various pyrrolizidine (B1209537) alkaloids (PAs), a diverse class of plant-derived compounds. While specific quantitative cytotoxic data for Floridanine remains elusive in current scientific literature, this guide provides a comprehensive overview of the cytotoxic profiles of other structurally related and extensively studied PAs. Furthermore, it contextualizes the potential bioactivity of this compound by examining the cytotoxic effects of extracts from its source plant, Zamia floridana.
Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is intrinsically linked to their chemical structure. The presence of a 1,2-unsaturated necine base and the nature of the ester side chains are critical determinants of their cytotoxic and genotoxic effects.[1][2] This guide synthesizes available experimental data to facilitate a clear comparison of the cytotoxic potency of these compounds.
Quantitative Comparison of Pyrrolizidine Alkaloid Cytotoxicity
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolizidine alkaloids from in vitro cytotoxicity assays performed on different hepatic cell lines. Lower IC50 values are indicative of higher cytotoxic potency. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, including the specific cell line used, exposure time, and the assay method employed.
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Lasiocarpine | HepG2-CYP3A4 | 24h | 12.6 | [3] |
| Seneciphylline | HepG2-CYP3A4 | 24h | 26.2 | [3] |
| Retrorsine | HepaRG | 24h | >100 | [4] |
| Monocrotaline | HepaRG | 24h | >800 | |
| Riddelliine | HepG2-CYP3A4 | 24h | ~70 | |
| Echimidine | HepG2-CYP3A4 | 24h | ~30 | |
| Senecionine | HepG2-CYP3A4 | 24h | ~28 | |
| Intermedine | HepD | 24h | 239.39 | |
| Lycopsamine | HepG2-CYP3A4 | 72h | >500 |
Cytotoxicity of Zamia floridana Extracts
While data on pure this compound is unavailable, studies on extracts from its native plant, Zamia floridana, have demonstrated cytotoxic activity. A study investigating a methanol (B129727) extract and its fractions reported the following IC50 values against various cancer cell lines:
| Extract/Fraction | Cell Line | IC50 (µg/mL) | Reference |
| Methanol Extract | MCF-7 | 20.57 ± 1.7 | |
| Methanol Extract | HCT-116 | 27.33 ± 2.3 | |
| n-Butanol Fraction | MCF-7 | 12.33 ± 1.1 | |
| n-Butanol Fraction | HCT-116 | 17.88 ± 1.4 | |
| Ethyl Acetate Fraction | MCF-7 | 22.89 ± 1.8 | |
| Ethyl Acetate Fraction | HCT-116 | 9.04 ± 0.8 |
It is important to recognize that these values reflect the combined effect of all compounds within the extracts and not this compound alone. The primary cytotoxic compounds identified in the active fractions were biflavonoids and phenolic acid derivatives.
Experimental Protocols
The data presented in this guide are predominantly derived from in vitro cell viability and cytotoxicity assays. Below are detailed methodologies for commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., pyrrolizidine alkaloids) and a vehicle control for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Determine cell viability relative to the untreated control and calculate IC50 values from the dose-response curve.
MTT Assay Experimental Workflow
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formed formazan at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Signaling Pathways in Pyrrolizidine Alkaloid-Induced Cytotoxicity
The cytotoxicity of many pyrrolizidine alkaloids is a complex process involving metabolic activation and the subsequent disruption of key cellular signaling pathways, often culminating in apoptosis (programmed cell death).
Metabolic Activation: PAs require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form highly reactive pyrrolic metabolites. These metabolites can bind to cellular macromolecules like DNA and proteins, leading to adduct formation and cellular damage.
Induction of Apoptosis: The cellular damage triggered by PA metabolites can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. These pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
References
- 1. Coontie Courage - Eat The Weeds and other things, too [eattheweeds.com]
- 2. researchgate.net [researchgate.net]
- 3. Cycad toxin-induced damage of rodent and human pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of in vitro cytotoxicity of PAMAM dendrimers in mammalian cells – TechConnect Briefs [briefs.techconnect.org]
A Comparative Guide to the Quantification of Floridanine and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Floridanine, a pyrrolizidine (B1209537) alkaloid found in plants such as Doronicum macrophyllum.[1] While specific validated methods for the quantification of this compound are not extensively detailed in publicly available literature, this guide focuses on the prevalent and validated techniques used for the broader class of pyrrolizidine alkaloids (PAs). PAs are a large group of natural toxins, and their analysis is crucial due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] The methods discussed are applicable to the quantification of this compound and other PAs in various matrices, including plant materials, food products, and dietary supplements.
The most common and effective methods for the quantification of pyrrolizidine alkaloids are based on liquid chromatography coupled with mass spectrometry. These techniques offer high sensitivity and selectivity, which are essential for detecting the low levels of PAs often found in samples and for distinguishing between the numerous PA analogues.[4]
Comparison of Quantification Methods
The following table summarizes the performance of common analytical techniques for the quantification of pyrrolizidine alkaloids. The data presented is a synthesis of findings from various studies and represents the typical performance of these methods for a range of PAs.
| Method | Typical Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages |
| UHPLC-MS/MS | Multiple PAs and their N-oxides | As low as ppt (B1677978) levels for some matrices | Below 1 µg/kg (ppb) for most matrices[4] | 80-120% | High resolution, sensitivity, and throughput |
| SPE-LC-MS/MS | 28 PAs and their N-oxides | Analyte-dependent | Analyte-dependent | Matrix-dependent | Effective for complex matrices by reducing matrix effects |
Note: Performance characteristics are highly dependent on the specific analyte, matrix, and instrumentation. The values presented are for comparative purposes.
Experimental Protocols
Below are detailed, generalized methodologies for the quantification of pyrrolizidine alkaloids using modern analytical techniques.
1. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is widely used for the simultaneous determination of multiple pyrrolizidine alkaloids in various food matrices.
-
Sample Preparation (General):
-
Homogenize the sample material.
-
Perform an extraction using an acidic aqueous solution, often with the aid of ultrasonication.
-
Centrifuge the extract to separate solid debris.
-
Purify the supernatant using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Elute the PAs from the SPE cartridge with a suitable solvent like methanol (B129727).
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
-
2. Spectrophotometric Method (for total PA estimation)
This method can be used for a general estimation of total pyrrolizidine alkaloids but lacks the specificity of chromatographic methods.
-
Principle: The method is based on the Ehrlich reaction, which is specific for alkaloids with an unsaturated necine base.
-
Procedure:
-
Extract the alkaloids from the sample using an appropriate solvent.
-
React the extract with Ehrlich's reagent.
-
Measure the absorbance of the resulting colored complex using a spectrophotometer.
-
Quantify the total PA content by comparing the absorbance to a standard curve prepared with a known PA like senecionine.
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure that the results are accurate and reliable. The following diagram illustrates a typical workflow for the validation of a quantitative analytical method for pyrrolizidine alkaloids.
Caption: A typical workflow for analytical method validation.
Pyrrolizidine Alkaloid General Structure
The basic chemical structure of pyrrolizidine alkaloids consists of a necine base, which is a bicyclic structure formed from two fused five-membered rings sharing a nitrogen atom. This necine base is esterified with one or more necic acids.
Caption: The basic components of a pyrrolizidine alkaloid.
This guide provides a foundational understanding of the methods available for the quantification of this compound and other pyrrolizidine alkaloids. For the development and validation of a specific method for this compound, it is recommended to follow the general protocols for PAs and optimize the parameters for this specific analyte. The use of UHPLC-MS/MS is highly recommended for achieving the required sensitivity and selectivity for trace-level quantification in complex matrices.
References
A Comparative Analysis of Bioactivity: Floridanine vs. Senecionine
A direct comparative analysis of the bioactivity of Floridanine and senecionine (B1681732) is not feasible at this time due to a significant lack of available scientific literature on the biological effects of this compound. While senecionine is a well-characterized pyrrolizidine (B1209537) alkaloid with extensive research into its toxicity and mechanism of action, this compound remains largely unstudied in the public domain. Database searches confirm the chemical structure of this compound as a pyrrolizidine alkaloid, but provide no substantive data on its biological activity, toxicity, or the signaling pathways it may influence.
To illustrate the intended comparative framework, this guide will present the comprehensive bioactivity profile of senecionine, based on available experimental data.
Bioactivity Profile of Senecionine
Senecionine is a prominent, naturally occurring pyrrolizidine alkaloid found in numerous plant species, particularly within the Senecio genus. Its bioactivity is primarily defined by its potent hepatotoxicity and genotoxicity, making it a significant concern for both human and animal health.
Quantitative Bioactivity Data
The following table summarizes key quantitative data regarding the toxicity of senecionine from in vivo studies.
| Parameter | Value | Test Species | Route of Administration | Supporting Evidence |
| LD₅₀ | 64.12 ± 2.24 mg/kg | Mouse | Intravenous | [1] |
| Enzyme Inhibition | Decreases activity of glutathione (B108866) S-transferase, aminopyrine (B3395922) demethylase, and arylhydrocarbon hydroxylase (AHH). | Not specified in detail | Not specified in detail | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the bioactivity of compounds like senecionine.
Acute Toxicity (LD₅₀) Determination
-
Objective: To determine the median lethal dose (LD₅₀) of a substance.
-
Methodology:
-
A specified number of healthy, age- and weight-matched animals (e.g., mice or rats) are divided into several groups.
-
Each group is administered a different, graded dose of the test substance (senecionine) via a specific route (e.g., intravenous, intraperitoneal, or oral). A control group receives the vehicle solvent.
-
The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
The number of mortalities in each group is recorded.
-
Statistical methods, such as probit analysis, are used to calculate the LD₅₀ value from the dose-response data.
-
In Vitro Metabolism Assay
-
Objective: To identify the metabolic products of a compound when exposed to liver enzymes.
-
Methodology:
-
Liver microsomes, which contain cytochrome P450 (CYP450) enzymes, are isolated from a relevant species (e.g., rat or human).
-
Senecionine is incubated with the liver microsomes in a buffered solution.
-
A cofactor, such as NADPH, is added to initiate the enzymatic reactions.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (typically 37°C).
-
The reaction is stopped, and the mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the metabolites formed.
-
Signaling Pathways and Mechanism of Action
The bioactivity of senecionine is intrinsically linked to its metabolic activation, primarily in the liver.
Metabolic Activation and Detoxification
Senecionine itself is not the ultimate toxic agent. Upon ingestion, it is metabolized by hepatic cytochrome P450 enzymes. This process can lead to either detoxification or bioactivation. The toxic pathway involves the oxidation of senecionine to a highly reactive pyrrolic ester, a dehydropyrrolizidine alkaloid (DHPA). This electrophilic metabolite can readily bind to cellular nucleophiles, such as DNA and proteins, leading to cellular damage.
Caption: Metabolic fate of senecionine in the liver.
Experimental Workflow for Toxicity Assessment
The evaluation of a compound's toxicity involves a multi-step process, from initial in vitro screening to more complex in vivo studies.
Caption: A typical workflow for toxicological assessment.
References
Structural Activity Relationship of Pyrrolizidine Alkaloids: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the structural activity relationships (SAR) of pyrrolizidine (B1209537) alkaloids (PAs), the class of compounds to which Floridanine belongs. Due to a lack of specific SAR studies on this compound derivatives in the current scientific literature, this guide focuses on the broader class of pyrrolizidine alkaloids to provide a relevant framework for understanding their biological activities. The primary biological activity discussed is cytotoxicity, as it is the most extensively studied endpoint for SAR in this compound class.
The toxicity of pyrrolizidine alkaloids is largely dependent on their chemical structure, which requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert cytotoxic and genotoxic effects. Key structural features influencing the toxic potency include the type of necine base (e.g., retronecine, otonecine), the presence of a 1,2-unsaturated double bond, and the nature of the ester side chains (monoester, open diester, or macrocyclic diester).
Quantitative Comparison of Pyrrolizidine Alkaloid Cytotoxicity
The cytotoxic potential of various pyrrolizidine alkaloids has been evaluated in several studies, often using hepatic cell lines to reflect the primary site of metabolic activation and toxicity. The half-maximal inhibitory concentration (IC50) or other cytotoxicity metrics are commonly used to quantify and compare their potency. The following table summarizes the cytotoxic activities of a selection of pyrrolizidine alkaloids.
| Pyrrolizidine Alkaloid | Necine Base Type | Ester Type | Cell Line | Exposure Time (h) | Assay | IC50 / EC50 (µM) | Reference |
| Lasiocarpine | Retronecine | Open Diester | HepG2-CYP3A4 | 24 | Cytotoxicity | 12.6 | [1] |
| Seneciphylline | Retronecine | Macrocyclic Diester | HepG2-CYP3A4 | 24 | Cytotoxicity | 26.2 | [1] |
| Senecionine | Retronecine | Macrocyclic Diester | HepG2-CYP3A4 | 72 | Cytotoxicity | ~10-60 | [1] |
| Retrorsine | Retronecine | Macrocyclic Diester | HepG2-CYP3A4 | 72 | Cytotoxicity | ~10-60 | [1] |
| Echimidine | Heliotridine | Open Diester | HepG2-CYP3A4 | 72 | Cytotoxicity | ~10-60 | [1] |
| Riddelliine | Retronecine | Macrocyclic Diester | HepG2-CYP3A4 | 72 | Cytotoxicity | ~10-60 | |
| Heliotrine | Heliotridine | Monoester | RAW 264.7 | - | NO Inhibition | 52.4 | |
| Europine | Heliotridine | Monoester | RAW 264.7 | - | NO Inhibition | 7.9 | |
| Monocrotaline | Retronecine | Macrocyclic Diester | HepG2-CYP3A4 | 72 | Cytotoxicity | ~200-500 | |
| Clivorine | Otonecine | Macrocyclic Diester | HepG2 | - | Cytotoxicity | 141.7 | |
| Platyphylline | Platynecine | Open Diester | HepG2 | - | IC20 (MTT) | 850 |
Note: Direct comparison of absolute IC50/EC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Experimental Protocols
The evaluation of pyrrolizidine alkaloid cytotoxicity typically involves in vitro cell-based assays. The following are detailed methodologies for two commonly employed assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the pyrrolizidine alkaloid derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
-
2. BrdU (Bromodeoxyuridine) Incorporation Assay for Cell Proliferation
The BrdU assay measures DNA synthesis as an indicator of cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using specific antibodies.
-
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with the compounds of interest as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to the cell culture medium and incubate for a period that allows for BrdU incorporation (e.g., 2 to 24 hours, depending on the cell cycle length).
-
Fixation and Denaturation: After labeling, fix the cells and denature the DNA (e.g., with 1-2 M HCl) to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: Quantify the number of BrdU-positive cells using fluorescence microscopy or flow cytometry.
-
Visualizing Structural Activity Relationships and Mechanisms
Workflow for a Typical SAR Study of Pyrrolizidine Alkaloids
The following diagram illustrates a general workflow for conducting a structural activity relationship study on natural products like pyrrolizidine alkaloids.
Metabolic Activation Pathway of Pyrrolizidine Alkaloids
The primary mechanism of pyrrolizidine alkaloid-induced toxicity is through metabolic activation by cytochrome P450 enzymes in the liver. This pathway leads to the formation of reactive metabolites that can cause cellular damage.
References
Interspecies Differences in the Metabolism of Pyrrolizidine Alkaloids: A Focus on Floridanine
An Overview of Pyrrolizidine (B1209537) Alkaloid Metabolism and the Scarcity of Floridanine-Specific Data
This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1][2] While the metabolism of PAs as a group has been a subject of toxicological research, specific quantitative pharmacokinetic data for this compound across different species remains largely unavailable in publicly accessible scientific literature. PAs are known for their potential hepatotoxicity, which is linked to their metabolic activation in the liver.[2][3] This guide provides a comparative overview of the general metabolic pathways of pyrrolizidine alkaloids and highlights the existing knowledge gaps regarding this compound.
The study of interspecies differences in the metabolism of xenobiotics is crucial for drug development and risk assessment. These differences can significantly impact the efficacy and toxicity of a compound in various species.
General Metabolic Pathways of Pyrrolizidine Alkaloids
The metabolism of pyrrolizidine alkaloids is a critical determinant of their toxicity. The primary site of metabolism is the liver, where a delicate balance between activation and detoxification pathways exists.
Metabolic Activation:
The principal pathway leading to the toxicity of PAs involves their bioactivation by cytochrome P450 (CYP) enzymes in the liver.[2][3] This process, known as dehydrogenation, converts the parent PA into highly reactive pyrrolic esters (also referred to as dehydropyrrolizidine alkaloids). These electrophilic metabolites can readily bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, genotoxicity, and the characteristic hepatic sinusoidal obstruction syndrome (HSOS) associated with PA poisoning.[2]
Detoxification Pathways:
In parallel to activation, organisms possess detoxification pathways to eliminate PAs. These include:
-
N-oxidation: The formation of N-oxides is generally considered a detoxification step, as these metabolites are more water-soluble and are readily excreted in the urine.[3]
-
Hydrolysis: Esterases can hydrolyze the ester groups of the PA structure, leading to the formation of necine bases and necic acids, which are typically less toxic and can be excreted.[3]
The balance between these activation and detoxification pathways can vary significantly between species, influencing their susceptibility to PA toxicity.
This compound Metabolism: What is Known
Specific studies detailing the comparative metabolism of this compound across different species are scarce. Most of the available information comes from studies on livestock that have ingested PA-containing plants. For instance, this compound has been detected along with other PAs in the milk of dairy cows that have consumed plants like ragwort.[4] The presence of this compound in milk suggests that it is absorbed from the gastrointestinal tract and distributed systemically. One study noted that otonecine (B3428663) PAs, including this compound, were detected at relatively high levels in the feces of cows, suggesting potentially poor metabolism of these specific PAs in this species.[4]
However, quantitative data on the pharmacokinetic parameters of this compound, such as its half-life, clearance, volume of distribution, and the specific metabolites formed in species like humans, monkeys, dogs, rats, and mice, are not available in the reviewed literature. Without such data, a direct comparison of its metabolic fate across species is not possible.
Experimental Protocols for Studying In Vitro Metabolism
To determine the metabolic profile of a compound like this compound, in vitro studies using liver microsomes are commonly employed. The following is a generalized protocol for such an experiment.
Objective: To investigate the in vitro metabolism of this compound in liver microsomes from different species (e.g., human, rat, mouse, dog, monkey).
Materials:
-
This compound
-
Liver microsomes from different species
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Experimental Workflow:
-
Incubation:
-
Prepare incubation mixtures containing liver microsomes, phosphate buffer, and this compound in individual wells of a microplate or in microtubes.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time period (e.g., 0, 15, 30, 60 minutes).
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound (this compound) and its potential metabolites.
-
-
Data Analysis:
-
Determine the rate of disappearance of the parent compound to calculate in vitro intrinsic clearance.
-
Identify the chemical structures of the metabolites based on their mass spectral data.
-
Compare the metabolite profiles across the different species.
-
Conclusion and Future Directions
The available scientific literature lacks specific, comparative quantitative data on the metabolism of this compound across different species. While it is understood to be a pyrrolizidine alkaloid and therefore likely undergoes the general metabolic pathways of this class of compounds, detailed information on its pharmacokinetic profile is a significant knowledge gap. Further research, employing standardized in vitro and in vivo experimental protocols, is necessary to elucidate the interspecies differences in this compound metabolism. Such studies would be invaluable for assessing the potential risk of this compound toxicity to humans and various animal species. The generation of quantitative data would enable the construction of detailed comparative tables and a more thorough understanding of its disposition.
References
- 1. Medicinal plants in Europe containing pyrrolizidine alkaloids. | Henriette's Herbal Homepage [henriettes-herb.com]
- 2. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
A Comparative Analysis of Pyrrolizidine Alkaloid Content in Select Plant Species: A Focus on Senecionine
An Important Note on "Floridanine": Initial research to provide a comparative analysis of "this compound" content in various plant species did not yield any substantive scientific data. This specific pyrrolizidine (B1209537) alkaloid is not prominently featured in the available phytochemical literature, making a direct comparative guide on it unfeasible at this time. Therefore, this guide has been adapted to focus on a well-researched and representative pyrrolizidine alkaloid, Senecionine (B1681732) , to fulfill the core requirements of providing a data-driven comparative analysis for researchers, scientists, and drug development professionals.
Introduction to Pyrrolizidine Alkaloids and Senecionine
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring heterocyclic compounds synthesized by numerous plant species as a defense mechanism against herbivores. A significant portion of these compounds, particularly those with an unsaturated necine base, are known to be hepatotoxic, carcinogenic, and genotoxic to both humans and livestock. Senecionine is a prominent 12-membered macrocyclic diester pyrrolizidine alkaloid found in many species of the Senecio genus (Asteraceae family) and is recognized for its toxicity[1][2]. The study of the distribution and concentration of senecionine and other PAs in plants is crucial for food safety, toxicology, and the development of herbal medicines.
Quantitative Comparison of Senecionine Content
The concentration of senecionine can vary significantly between different plant species, as well as between different parts of the same plant and at different developmental stages. The following table summarizes the senecionine content in various Senecio species as reported in scientific literature.
| Plant Species | Plant Part | Senecionine Content (μg/g dry weight) | Reference |
| Senecio vulgaris | Shoots | Dominant PA, but specific quantitative value not provided in this study | |
| Senecio vulgaris | Roots | Dominant PA, but specific quantitative value not provided in this study | [3] |
| Senecio brasiliensis | Aerial Parts | Present, but not individually quantified in this study | [4] |
| Senecio jacobaea | Whole Plant | Present, part of a complex mixture of PAs | [5] |
| Senecio vernalis | Whole Plant | Identified as present |
Note: The available literature often reports on the presence and relative abundance of a wide range of PAs, with specific quantification of individual alkaloids like senecionine not always being the primary focus. The data presented here is based on available studies and highlights the need for more targeted quantitative analyses.
Experimental Protocols
The accurate quantification of senecionine and other pyrrolizidine alkaloids requires robust extraction and analytical methodologies. The following protocols are generalized from methods reported in the literature for the analysis of PAs in plant materials.
Sample Preparation and Extraction
This protocol describes a common method for the extraction of pyrrolizidine alkaloids from dried plant material.
-
Sample Preparation: The plant material (e.g., leaves, stems, roots) is first dried to a constant weight and then finely ground to a homogenous powder.
-
Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727) and water (e.g., 1:1 v/v) acidified with an acid like hydrochloric acid to a pH of 2-3[6]. The acidic conditions help in the extraction of both the free base PAs and their N-oxide forms.
-
Extraction Procedure (Microwave-Assisted Extraction - MAE):
-
Weigh a precise amount of the powdered plant material (e.g., 0.5 g) and place it in a microwave extraction vessel.
-
Add a specific volume of the acidified methanol-water solvent (e.g., 20 mL).
-
The extraction is performed in a microwave extractor at a set temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes).
-
After extraction, the mixture is allowed to cool and then centrifuged to separate the solid plant debris from the liquid extract.
-
The supernatant containing the PAs is carefully collected.
-
Sample Clean-up (Solid-Phase Extraction - SPE)
To remove interfering compounds from the crude extract, a solid-phase extraction step is often employed.
-
SPE Cartridge: A C18 SPE cartridge is commonly used.
-
Procedure:
-
The C18 cartridge is conditioned with methanol followed by deionized water.
-
The crude plant extract is loaded onto the conditioned cartridge.
-
The cartridge is washed with a low-concentration organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
The PAs are then eluted from the cartridge with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
The eluate is collected and can be concentrated under a stream of nitrogen before analysis.
-
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of pyrrolizidine alkaloids.
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is typically used for the separation of PAs.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Injection Volume: A small volume of the cleaned-up extract (e.g., 5-10 µL) is injected into the HPLC system.
-
-
Detection and Quantification (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for senecionine are monitored.
-
Quantification: The concentration of senecionine in the sample is determined by comparing the peak area of the analyte to a calibration curve generated using certified reference standards of senecionine.
-
Mandatory Visualizations
Signaling Pathway Diagram
Pyrrolizidine alkaloids are known to exert their toxicity after metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can bind to cellular macromolecules, including DNA. This DNA damage can trigger various cellular responses, including the activation of the p53 signaling pathway, which can lead to cell cycle arrest or apoptosis[7][8][9][10].
Caption: Pyrrolizidine alkaloid-induced p53 signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of senecionine from plant materials.
Caption: General workflow for pyrrolizidine alkaloid analysis.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senecio jacobaea - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine alkaloid clivorine induces apoptosis in human normal liver L-02 cells and reduces the expression of p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Bioassay for Screening Floridanine-Like Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Hypothetical Bioassay
For the purposes of this guide, we will assume "Floridanine" is a small molecule that acts as an agonist for a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade that results in the expression of a specific therapeutic protein.
The "this compound-Glo" Bioassay: A genetically engineered cell line has been developed that expresses the target GPCR. These cells also contain a reporter gene construct where the expression of luciferase is under the control of a promoter that is activated by the signaling pathway of interest. When a this compound-like compound binds to and activates the GPCR, the subsequent signaling cascade induces the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.
Alternative Method: "Fluoro-Ca" Assay: A common alternative for screening GPCR agonists is a calcium flux assay. This method utilizes a fluorescent dye that binds to intracellular calcium. Activation of the GPCR by an agonist leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.
Comparative Validation Data
The following tables summarize the key performance characteristics of the "this compound-Glo" bioassay in comparison to the "Fluoro-Ca" assay.
Table 1: Assay Precision
| Parameter | This compound-Glo Bioassay | Fluoro-Ca Assay | Acceptance Criteria |
| Intra-assay Precision (%CV) | 4.2% | 11.5% | < 15% |
| Inter-assay Precision (%CV) | 6.8% | 18.2% | < 20% |
Table 2: Assay Accuracy
| Spiked Concentration (nM) | This compound-Glo Recovery (%) | Fluoro-Ca Recovery (%) | Acceptance Criteria |
| 10 | 98.5% | 92.1% | 80-120% |
| 50 | 102.3% | 108.7% | 80-120% |
| 100 | 99.1% | 95.4% | 80-120% |
Table 3: Assay Specificity
| Compound | This compound-Glo Response (relative to this compound) | Fluoro-Ca Response (relative to this compound) | Expected Outcome |
| This compound (Agonist) | 100% | 100% | Agonist Activity |
| Compound X (Antagonist) | 2.1% | 3.5% | No Agonist Activity |
| Compound Y (Unrelated) | 0.5% | 1.2% | No Activity |
Table 4: Assay Linearity and Range
| Parameter | This compound-Glo Bioassay | Fluoro-Ca Assay |
| Linear Range | 1 nM - 500 nM | 10 nM - 250 nM |
| R² Value | 0.998 | 0.985 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Precision Assessment
Objective: To determine the repeatability of the assay.
Protocol:
-
Prepare a stock solution of this compound at a concentration of 10 µM.
-
For intra-assay precision, prepare three different concentrations of this compound (e.g., low, medium, and high QC samples) and run each in 10 replicates on the same 96-well plate.
-
For inter-assay precision, prepare the same three concentrations and run them in triplicate on three different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the replicates within a single plate (intra-assay) and across the three plates (inter-assay).
Accuracy Assessment
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare a sample matrix (e.g., cell culture medium).
-
Spike the matrix with known concentrations of this compound (e.g., 10 nM, 50 nM, and 100 nM).
-
Measure the concentration of this compound in the spiked samples using the bioassay.
-
Calculate the percent recovery for each concentration by comparing the measured concentration to the known spiked concentration.
Specificity Assessment
Objective: To ensure the assay is specific for the analyte of interest.
Protocol:
-
Select compounds with known activity related to the target (e.g., a known antagonist) and unrelated compounds.
-
Test these compounds in the bioassay at a concentration similar to the EC50 of this compound.
-
Measure the response of each compound and compare it to the response of this compound. The response of the antagonist and unrelated compounds should be negligible.
Visualized Workflows and Pathways
Bioassay Validation Workflow
The following diagram illustrates the general workflow for validating the "this compound-Glo" bioassay.
Caption: Workflow for the validation of the "this compound-Glo" bioassay.
Hypothetical this compound Signaling Pathway
This diagram illustrates the hypothetical signaling pathway activated by this compound.
Caption: Hypothetical signaling cascade initiated by this compound binding.
A Head-to-Head Comparison of Floridanine Extraction Techniques: A Guide for Researchers
Introduction
Floridanine is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their wide range of biological activities. Found primarily in the roots of Doronicum macrophyllum, this compound is of significant interest to researchers in drug discovery and development. The efficient extraction of this compound from its plant matrix is a critical first step in its study and utilization. This guide provides a head-to-head comparison of various extraction techniques for this compound, offering supporting data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the most suitable method for their needs.
General Workflow for Alkaloid Extraction
The overall process for extracting and isolating alkaloids from a plant source typically follows a multi-step procedure, as illustrated in the diagram below. This workflow begins with the preparation of the plant material and progresses through extraction, purification, and final isolation of the target alkaloid.
Caption: General workflow for the extraction and isolation of alkaloids.
Comparison of Extraction Techniques
The choice of extraction technique depends on a variety of factors, including the desired yield, purity, extraction time, solvent consumption, and the heat stability of the target compound.[1] Below is a summary of common conventional and modern extraction methods.
1. Maceration
This is a traditional and simple method that involves soaking the powdered plant material in a solvent for a period of time with occasional agitation.[1][2] It is suitable for thermolabile compounds as it is typically carried out at room temperature.[1]
2. Soxhlet Extraction
A widely used classical technique, Soxhlet extraction involves the continuous washing of the plant material with a refluxing solvent. This method is more efficient than maceration due to the repeated exposure to fresh, hot solvent.[3]
3. Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[4][5][6] The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which leads to faster extraction times and higher yields.[4][5][6]
4. Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and the moisture within the plant material.[7][8] This creates localized heating and pressure, causing the plant cells to rupture and release their contents into the solvent.[7] MAE is known for its high speed and efficiency.[7][8]
Quantitative Data Comparison
The following table summarizes the performance of the different extraction techniques based on data from studies on various alkaloids. It is important to note that these are generalized values, and the optimal conditions and yields for this compound may vary.
| Technique | Average Alkaloid Yield (%) | Purity (%) | Extraction Time | Solvent Consumption |
| Maceration | 1.19 | 71.3 | 24 - 72 hours | High |
| Soxhlet Extraction | 1.63 | 78.5 | 18 - 24 hours | High |
| Ultrasound-Assisted Extraction (UAE) | 2.06 | 86.7 | 30 minutes | Moderate |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 2 - 25 minutes | Low |
Data is generalized from comparative studies on alkaloid extraction from various medicinal plants.[9]
Experimental Protocols
The following are detailed protocols for the extraction of alkaloids from plant roots, which can be adapted for this compound extraction from Doronicum macrophyllum.
Maceration Protocol
-
Sample Preparation: Air-dry the roots of Doronicum macrophyllum at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried roots into a coarse powder.
-
Extraction: Place 10 g of the powdered root material into a stoppered container. Add 100 mL of methanol (B129727) (or another suitable solvent) to completely cover the powder.
-
Maceration: Seal the container and let it stand at room temperature for 72 hours, with frequent agitation (e.g., shaking for 5 minutes every 8 hours).[1][10]
-
Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper.[10]
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Soxhlet Extraction Protocol
-
Sample Preparation: Prepare the dried, powdered root material as described for maceration.
-
Apparatus Setup: Place 10 g of the powdered root material into a cellulose (B213188) thimble and place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with 150 mL of methanol. Assemble the Soxhlet apparatus with a condenser.[3]
-
Extraction: Heat the solvent in the round-bottom flask to its boiling point. Allow the extraction to proceed for 18 hours, ensuring a consistent cycle of solvent reflux.[11]
-
Concentration: After the extraction is complete, cool the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask. Concentrate the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the dried, powdered root material as described for maceration.
-
Extraction: Place 1 g of the powdered root material into a flask and add 20 mL of 75% ethanol.[12] Place the flask in an ultrasonic bath.
-
Sonication: Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a power of 100 W.[12] Maintain the temperature of the water bath at a controlled level (e.g., 25°C) to prevent degradation of thermolabile compounds.
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the filtrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the dried, powdered root material as described for maceration.
-
Extraction: Place 0.5 g of the powdered root material into a microwave extraction vessel. Add 20 mL of 0.01 mol/L hydrochloric acid (or another suitable solvent).[13]
-
Microwave Irradiation: Place the vessel in a microwave extractor and irradiate at a power of 100 W at 60°C for 2 minutes.[13]
-
Filtration and Concentration: After extraction, allow the vessel to cool, then filter the contents. The filtrate can then be further processed or concentrated.
Conclusion
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods like maceration and Soxhlet extraction for obtaining alkaloids.[9] These newer methods provide higher yields in considerably shorter times with reduced solvent consumption.[9] For researchers working with this compound, MAE appears to be the most efficient method, though the choice of technique will ultimately depend on the specific goals of the research, available equipment, and the scale of the extraction. The provided protocols offer a starting point for developing a standardized and optimized procedure for the extraction of this compound from Doronicum macrophyllum.
References
- 1. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 9. aktpublication.com [aktpublication.com]
- 10. scribd.com [scribd.com]
- 11. scielo.br [scielo.br]
- 12. journalwjarr.com [journalwjarr.com]
- 13. academic.oup.com [academic.oup.com]
Benchmarking Floridanine's Hepatotoxicity: A Comparative Guide to Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the hepatotoxicity of Floridanine, a pyrrolizidine (B1209537) alkaloid (PA), by comparing it with well-documented hepatotoxic PAs. Due to the limited direct toxicological data on this compound, this document outlines a comprehensive benchmarking strategy based on its chemical structure and established experimental protocols for evaluating PA-induced liver injury.
Introduction to Pyrrolizidine Alkaloid Hepatotoxicity
Pyrrolizidine alkaloids are a large class of phytotoxins found in thousands of plant species.[1] Human exposure can occur through the consumption of herbal remedies or contaminated food.[1] Certain PAs, particularly those with an unsaturated necine base, are known to cause significant liver damage, including hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease.[1] The toxicity of PAs is primarily due to their metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic metabolites that can bind to cellular proteins and DNA, causing cytotoxicity and genotoxicity.[1][2]
This compound: A Profile
This compound is a pyrrolizidine alkaloid isolated from the roots of Doronicum macrophyllum.[3] Its chemical structure reveals it to be a macrocyclic lactone and an enone, functionally related to onetine.[4] As an unsaturated PA, this compound possesses the structural features associated with hepatotoxicity, making it a candidate for thorough toxicological evaluation.
Comparative Hepatotoxicity of Known Pyrrolizidine Alkaloids
To establish a benchmark for assessing this compound, it is essential to compare it against PAs with known hepatotoxic potential. The following table summarizes in vitro cytotoxicity data for several well-characterized PAs.
| Pyrrolizidine Alkaloid | Type | Cell Line | Assay | IC50/IC20 (mM) | Reference |
| Clivorine | Otonecine | HepG2 | MTT | IC20 = 0.013 ± 0.004 | [5] |
| Retrorsine (B1680556) | Retronecine | HepG2 | MTT | IC20 = 0.27 ± 0.07 | [5] |
| Platyphylline | Platyphylline | HepG2 | MTT | IC20 = 0.85 ± 0.11 | [5] |
| Senecionine | Retronecine | HepaRG | - | More toxic than echimidine/heliotrine | [6] |
| Echimidine | Retronecine | HepaRG | - | - | [6] |
| Heliotrine | Heliotridine | HepaRG | - | - | [6] |
| Senkirkine | Otonecine | HepaRG | - | Less toxic than retronecine-type PAs | [6] |
Note: This table represents a summary of available data and is not an exhaustive list. Direct comparison of IC values should be done with caution due to variations in experimental conditions.
Experimental Protocols for Hepatotoxicity Assessment
A multi-pronged approach is necessary to thoroughly evaluate the hepatotoxicity of a compound like this compound. This involves a combination of in vitro and in vivo assays.
In Vitro Hepatotoxicity Assays
1. Cell Viability Assays (MTT/XTT)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[7][8]
-
Methodology:
-
Hepatocyte cell lines (e.g., HepG2, HepaRG) or primary hepatocytes are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound) and known hepatotoxic PAs (positive controls) for a specified duration (e.g., 24, 48, 72 hours).
-
The MTT or XTT reagent is added to each well and incubated.
-
If using MTT, a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
2. Apoptosis Assays (Caspase-3/7 Activity)
-
Principle: Caspases are a family of proteases that play a key role in programmed cell death (apoptosis). Caspase-3 and -7 are effector caspases that, when activated, execute the final stages of apoptosis.[9] Assays for their activity use a substrate that, when cleaved by the active caspase, produces a fluorescent or luminescent signal.
-
Methodology:
-
Cells are cultured and treated as described for the cell viability assays.
-
A reagent containing a caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent dye) is added to the cells.
-
The plate is incubated to allow for the enzymatic reaction.
-
The resulting fluorescence or luminescence is measured with a plate reader.
-
An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.
-
3. Reactive Oxygen Species (ROS) Measurement
-
Principle: Oxidative stress, characterized by an overproduction of ROS, is a common mechanism of drug-induced liver injury.[10] Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[11][12]
-
Methodology:
-
Hepatocytes are cultured and treated with the test compounds.
-
The cells are loaded with the DCFH-DA probe.
-
After an incubation period, the cells are washed to remove excess probe.
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.
-
In Vivo Hepatotoxicity Assessment
1. Liver Enzyme Assays
-
Principle: Damage to hepatocytes leads to the leakage of intracellular enzymes into the bloodstream. Measuring the serum levels of these enzymes is a standard method for assessing liver injury.[13][14][15]
-
Alanine Aminotransferase (ALT): Primarily found in the liver, a significant increase is a specific indicator of liver damage.[13][14]
-
Aspartate Aminotransferase (AST): Found in the liver and other organs; elevated levels can indicate liver injury.[13][14]
-
Alkaline Phosphatase (ALP): Elevated levels can indicate liver or bile duct damage.[14]
-
-
Methodology:
-
Animal models (e.g., rats or mice) are administered the test compound (this compound) and control PAs at various doses over a specific period.
-
Blood samples are collected at predetermined time points.
-
Serum is separated, and the activity of ALT, AST, and ALP is measured using automated biochemical analyzers.
-
2. Histopathological Evaluation
-
Principle: Microscopic examination of liver tissue provides detailed information about the nature and extent of liver damage.[16][17][18]
-
Methodology:
-
At the end of the in vivo study, animals are euthanized, and liver tissues are collected.
-
The tissues are fixed in formalin, processed, and embedded in paraffin.
-
Thin sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A pathologist examines the slides for signs of liver injury, such as necrosis, inflammation, steatosis (fatty change), and fibrosis.
-
Signaling Pathways and Mechanisms of PA-Induced Hepatotoxicity
The hepatotoxicity of PAs is a multi-step process involving metabolic activation and the induction of cellular stress pathways.
Experimental Workflow for Hepatotoxicity Assessment
Caption: Experimental workflow for assessing and benchmarking PA hepatotoxicity.
A key initiating event is the metabolic activation of PAs by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic metabolites.[2] These metabolites can then trigger a cascade of detrimental cellular events.
Signaling Pathway of PA-Induced Hepatotoxicity
Caption: Key signaling pathway in PA-induced liver injury.
This pathway highlights several critical steps:
-
Metabolic Activation: PAs are converted to toxic pyrrolic esters.
-
Adduct Formation: These reactive metabolites bind to cellular macromolecules, disrupting their function.
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative damage.[10]
-
Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[10]
-
JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses, can be activated by ROS and other stimuli, promoting apoptosis.[19][20][21][22]
-
Apoptosis: The culmination of these events is often the programmed death of hepatocytes, contributing to liver injury.[10]
Conclusion
While direct experimental data on the hepatotoxicity of this compound is currently unavailable, its chemical structure as an unsaturated pyrrolizidine alkaloid warrants a thorough toxicological investigation. The experimental protocols and mechanistic understanding of PA hepatotoxicity outlined in this guide provide a robust framework for such an evaluation. By systematically applying these in vitro and in vivo methods and comparing the results to well-characterized PAs like retrorsine and monocrotaline, the hepatotoxic potential of this compound can be effectively benchmarked. This approach will enable researchers and drug development professionals to make informed decisions regarding the safety of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:16958-31-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | C21H31NO9 | CID 16401574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stork: Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles [storkapp.me]
- 13. labtestsonline.org.uk [labtestsonline.org.uk]
- 14. Liver function tests - Mayo Clinic [mayoclinic.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. mdpi.com [mdpi.com]
- 17. scielo.org.co [scielo.org.co]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Roles of oxidative stress/JNK/ERK signals in paraquat-triggered hepatic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
- 21. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Floridanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Floridanine, a pyrrolizidine (B1209537) alkaloid.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards of this compound and to take appropriate safety measures. Pyrrolizidine alkaloids are known for their potential hepatotoxicity (liver damage). Therefore, minimizing exposure is a primary concern.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator may be necessary.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of any dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.
Quantitative Data Summary
For quick reference, the following table summarizes key chemical information for this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₃₁NO₉ |
| Molecular Weight | 441.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[1] |
| Known Hazards | As a pyrrolizidine alkaloid, it should be handled as potentially toxic, particularly to the liver. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous waste. Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Decontamination of Empty Containers
Empty containers that have held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).
-
The volume of the solvent for each rinse should be approximately 10% of the container's volume.
-
-
Collect Rinsate:
-
Collect the solvent rinsate in a designated hazardous waste container. This rinsate is now considered hazardous waste.
-
-
Container Disposal:
-
After triple rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label to prevent misidentification.
-
Waste Collection and Storage:
-
Waste Container Selection:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the waste being collected (e.g., a glass or polyethylene (B3416737) container for solvent waste).
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
List all contents, including this compound and any solvents used.
-
Indicate the approximate concentration of each component.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Final Disposal:
-
Contact Environmental Health and Safety (EHS):
-
When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.
-
-
Arrange for Pickup:
-
Schedule a pickup for the hazardous waste. Do not transport hazardous waste yourself.
-
Follow all instructions provided by the EHS office for the pickup procedure.
-
This compound Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Personal protective equipment for handling Floridanine
Disclaimer: No specific Safety Data Sheet (SDS) for Floridanine was located. The following guidance is based on the general safety protocols for handling pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds to which this compound belongs. Pyrrolizidine alkaloids are known for their potential hepatotoxicity and carcinogenicity, and therefore, stringent safety measures are imperative.[1][2]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Strict adherence to these protocols is essential to ensure personal safety and proper management of the chemical.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the mandatory PPE for handling this compound in any form.
| Body Part | Required PPE | Standard | Purpose |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM F739 | To prevent skin contact and potential absorption. |
| Body | Full-coverage laboratory coat | EN ISO 27065 | To protect skin from accidental spills and contamination. |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 / EN 166 | To shield eyes from splashes and airborne particles. |
| Respiratory | Certified Chemical Fume Hood | - | To prevent inhalation of airborne particles. For work outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[1] |
Operational Plan: Handling and Storage
All procedures involving this compound must be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation risk.
a. Engineering Controls:
-
Always work with this compound in a well-ventilated area.[3]
-
A chemical fume hood is strongly recommended when handling the powdered form of the compound or when there is a potential for aerosol generation.[1][3]
b. General Handling Protocol:
-
Preparation: Before commencing work, ensure the fume hood is functioning correctly. All necessary equipment, including a chemical spill kit, should be readily accessible.
-
Weighing: When weighing solid this compound, do so within the fume hood using a tared, sealed container.
-
Dissolving: If preparing a solution, add the solvent to the solid compound within the fume hood. Ensure the container is securely capped before any agitation.
c. Hygiene Practices:
-
Avoid all contact with skin and eyes.[3]
-
Do not inhale any dust or fumes.[3]
-
Eating, drinking, or smoking is strictly prohibited in the laboratory where this compound is handled.[3]
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3]
d. Storage:
-
Store this compound in a tightly sealed and clearly labeled container.[3]
-
The storage area should be cool, dry, well-ventilated, and secure, with access limited to authorized personnel only.[1][3]
-
Protect the compound from light.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
a. Waste Categorization:
-
All materials that come into contact with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, should be considered hazardous waste.
b. Spill Management:
-
Solid Spills: In the event of a solid spill, wear the appropriate PPE. Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Liquid Spills: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Thoroughly clean the spill area with a suitable detergent and water.[3]
c. Final Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
